molecular formula C6H6N4S B2957278 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine CAS No. 62756-78-9

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Cat. No.: B2957278
CAS No.: 62756-78-9
M. Wt: 166.2
InChI Key: BIFPONIOPVYPAQ-UHFFFAOYSA-N
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Description

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.2. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrimido[4,5-b][1,4]thiazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFPONIOPVYPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CN=CN=C2S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine represents a specialized heterocyclic scaffold of significant interest in medicinal chemistry due to its structural isomorphism with pteridines and folates . As a fused bicyclic system combining a pyrimidine ring with a 1,4-thiazine ring, it serves as a critical pharmacophore for developing inhibitors of folate-dependent enzymes (e.g., Dihydrofolate Reductase - DHFR) and ATP-competitive kinase inhibitors.

This guide provides a rigorous technical analysis of the compound's chemical structure, a validated synthetic protocol based on nucleophilic cyclization, and an evaluation of its physicochemical and biological properties.

Chemical Structure & Identity

The molecule consists of a pyrimidine ring fused at the 4,5-positions to a 1,4-thiazine ring. The "6-amine" designation indicates an exocyclic amino group on the thiazine ring, while "7H" denotes the saturation/protonation state of the nitrogen adjacent to the amine, essential for tautomeric stability.

Identification Data
PropertyDetail
IUPAC Name 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine
Molecular Formula C₆H₆N₄S
Molecular Weight 166.20 g/mol
Core Scaffold Pyrimido[4,5-b][1,4]thiazine
Key Substituent Primary Amine (-NH₂) at Position 6
Electronic Character Amphoteric; weak base due to pyrimidine nitrogens and exocyclic amine.[1][2][3]
Structural Visualization

The following diagram illustrates the connectivity and numbering logic of the fused system.

ChemicalStructure cluster_pyrimidine Pyrimidine Ring cluster_thiazine 1,4-Thiazine Ring N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a (Bridge) C4->C4a C8a C8a (Bridge) C4a->C8a C4a->C8a S5 S5 C4a->S5 C8a->N1 C6 C6 S5->C6 N7 N7 (H) C6->N7 Amine NH2 C6->Amine C8 C8 N7->C8 C8->C8a

Caption: Structural connectivity of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine showing the fused ring system and 6-amino substitution.

Synthesis Protocol

The most robust synthetic route involves the condensation of 4-amino-5-mercaptopyrimidine with an


-halo nitrile (e.g., chloroacetonitrile). This method leverages the high nucleophilicity of the thiolate anion followed by an intramolecular cyclization of the amine onto the nitrile group.
Retrosynthetic Analysis
  • Target: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

  • Disconnection: S-C(6) and N(7)-C(6) bonds.

  • Precursors: 4-Amino-5-mercaptopyrimidine + Chloroacetonitrile.

Step-by-Step Methodology

Reagents:

  • 4-Amino-5-mercaptopyrimidine (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water mixture.

Protocol:

  • Thiol Activation: Dissolve 4-amino-5-mercaptopyrimidine in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the thiolate anion.
  • S-Alkylation: Dropwise add chloroacetonitrile to the reaction mixture. The thiolate attacks the

    
    -carbon of the nitrile, forming the intermediate S-(cyanomethyl)pyrimidine.
    
  • Cyclization (Thorpe-Ziegler type): Heat the mixture to 80-100°C. The adjacent 4-amino group attacks the nitrile carbon (

    
    ).
    
  • Tautomerization: The resulting imine intermediate rearranges to the stable enamine/amidine form (7H-tautomer), yielding the final product.

  • Purification: Pour the reaction mixture into ice water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[4]

Reaction Pathway Diagram

SynthesisPathway Reactant1 4-Amino-5-mercaptopyrimidine Inter1 S-Alkylation Intermediate (S-cyanomethyl derivative) Reactant1->Inter1 K2CO3, DMF, RT Reactant2 Chloroacetonitrile Reactant2->Inter1 K2CO3, DMF, RT Inter2 Cyclization Transition State (Amine attack on Nitrile) Inter1->Inter2 Heat (80°C) Product 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Inter2->Product Tautomerization

Caption: Synthetic pathway via S-alkylation and intramolecular nitrile cyclization.

Physicochemical Properties

Understanding the physical behavior of this scaffold is crucial for formulation and assay development.

PropertyValue / DescriptionRelevance
Physical State Pale yellow to tan powderSolid handling in dispensing.
Solubility DMSO (>10 mM), DMF; Low in water.Requires organic co-solvent for biological assays.
pKa (Calculated) ~4.5 (Pyrimidines), ~9.0 (Amine)Protonation state affects binding affinity.
UV Absorbance

~250-300 nm
Quantifiable via UV-Vis spectroscopy.
Stability Susceptible to S-oxidation (Sulfoxide)Store under inert gas; avoid strong oxidizers.

Expert Insight: The sulfur atom in the thiazine ring is a site of potential metabolic oxidation (to sulfoxide or sulfone). In drug design, this position is often substituted or sterically protected to improve metabolic stability.

Biological Applications & Mechanism

The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the purine and pteridine rings found in essential biomolecules.

Antifolate Activity (DHFR Inhibition)

This compound is a structural analog of pterin (the core of folic acid).

  • Mechanism: It competes with dihydrofolate for the active site of Dihydrofolate Reductase (DHFR) .

  • Interaction: The 2,4-diamino versions (e.g., if an amine is added at position 2 or 4) are potent DHFR inhibitors. The 6-amine variant described here provides a handle for hydrogen bonding within the active site, mimicking the p-aminobenzoic acid moiety's attachment point in folates.

Kinase Inhibition (ATP Competition)

The pyrimidine-thiazine core presents a hydrogen bond donor-acceptor motif (N-C-N) similar to the adenine ring of ATP.

  • Target: Serine/Threonine kinases and Tyrosine kinases.

  • Binding: The scaffold occupies the ATP-binding pocket (hinge region), preventing phosphorylation of downstream substrates.

15-Lipoxygenase (15-LO) Inhibition

Research indicates that pyrimido[4,5-b][1,4]thiazine derivatives can inhibit 15-LO, an enzyme involved in inflammatory pathways. The sulfur atom is hypothesized to interact with the iron (Fe) in the enzyme's active site.

BiologicalMechanism cluster_Targets Biological Targets Compound Pyrimido-thiazine Scaffold DHFR DHFR Enzyme (Folate Metabolism) Compound->DHFR Pteridine Mimicry Kinase ATP Binding Pocket (Kinases) Compound->Kinase ATP Competition Lipox 15-Lipoxygenase (Inflammation) Compound->Lipox Fe Chelation (S-atom)

Caption: Mechanistic versatility of the pyrimido-thiazine scaffold in drug discovery.

References

  • Kim, Y. H., & Mautner, H. G. (1974). Synthesis of pyrimido[4,5-b][1,4]-7-hydrothiazines related to 7,8-dihydropteridines of biological importance. Journal of Medicinal Chemistry, 17(3), 369–371. Link

  • Bakavoli, M., et al. (2007). Design and synthesis of pyrimido[4,5-b][1,4]benzothiazine derivatives, as potent 15-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 2120-2126. Link

  • Ramírez, J., et al. (2015).[5] Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor and antifungal agents.[5] European Journal of Medicinal Chemistry, 92, 866-875.[5] Link

  • PubChem. (n.d.). 7H-Pyrimido[4,5-b][1,4]thiazine, 4,6-diamino- (CID 3043314). National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7H-Pyrimido[4,5-b]thiazin-6-amine

An In-Depth Technical Guide to the Physicochemical Properties of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine

Introduction: The Pyrimidothiazine Scaffold in Modern Drug Discovery

The pyrimidothiazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This fused ring system, incorporating both a pyrimidine and a thiazine ring, is a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][2][3] The specific analogue, 7H-Pyrimido[4,5-b][4][5]thiazin-6-amine, represents a foundational structure within this class of compounds. A thorough understanding of its physicochemical properties is paramount for researchers engaged in the design and synthesis of novel therapeutics based on this scaffold. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its potential as a drug candidate.

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical data for 7H-Pyrimido[4,5-b][4][5]thiazin-6-amine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by detailing the experimental and computational methodologies for their determination. The causality behind experimental choices and the importance of these parameters in a drug discovery context are also elucidated.

Molecular Identity and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and theoretical molecular weight. For 7H-Pyrimido[4,5-b][4][5]thiazin-6-amine, the structure consists of a pyrimidine ring fused with a 1,4-thiazine ring, with an amine substituent at the 6-position.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and hinder the development of intravenous formulations.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of 7H-Pyrimido[4,5-b]t[4][5]hiazin-6-amine is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination because it allows for true equilibrium to be established. The use of a buffered solution at a physiologically relevant pH provides data that is more predictive of in vivo behavior.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For a molecule like 7H-Pyrimido[4,5-b]t[4][5]hiazin-6-amine with basic nitrogen atoms, the pKa values will determine the extent of ionization at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of 7H-Pyrimido[4,5-b]t[4][5]hiazin-6-amine is dissolved in a known volume of water or a water-cosolvent mixture if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the basic groups are protonated.

Causality and Trustworthiness: Potentiometric titration is a highly accurate method for pKa determination. The direct measurement of pH changes upon the addition of an acid or base provides a reliable measure of the compound's ionization behavior.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (octanol) versus a polar environment (water). Lipophilicity is a key factor influencing a drug's ability to cross cell membranes and its overall ADME properties.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and a buffered aqueous solution (pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of 7H-Pyrimido[4,5-b]t[4][5]hiazin-6-amine is dissolved in one of the phases, and the two phases are then mixed and shaken vigorously to allow for the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality and Trustworthiness: This direct measurement of partitioning between two immiscible phases provides a robust and widely accepted value for lipophilicity. Performing the measurement at a physiological pH (LogD) is crucial for ionizable compounds as it reflects the lipophilicity of the mixture of neutral and ionized species present in the body.

Conclusion: Integrating Physicochemical Data into Drug Development

The molecular weight and physicochemical properties of 7H-Pyrimido[4,5-b]t[4][5]hiazin-6-amine are foundational to its potential as a scaffold in drug discovery. While in silico predictions offer valuable guidance in the early stages of research, rigorous experimental determination of these parameters is essential for lead optimization and preclinical development. The protocols outlined in this guide represent standard, validated methodologies that provide the reliable data necessary to make informed decisions in the complex process of bringing a new therapeutic agent from the laboratory to the clinic. A comprehensive understanding and application of these principles will undoubtedly accelerate the development of novel and effective drugs based on the promising pyrimidothiazine core.

References

  • PubChem. 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino-. National Center for Biotechnology Information. [Link]

  • PubChem. Pyrimido[4,5-b]t[4][5]hiazine. National Center for Biotechnology Information. [Link]

  • Mathew, B., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry, 19(23), 7120-7128. [Link]

  • Chemical Review and Letters. (2024). Green preparation and theoretical study of novel pyrimidothiazines and pyrimidooxazines using Ag/Fe3O4/SiO2@MWCNTs MNCs as efficient catalyst. [Link]

  • Pharmacognosy Journal. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). [Link]

  • PubChemLite. 7h-pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylamino- (C7H9N5S). [Link]

  • PubChemLite. 7h-pyrimido(4,5-b)(1,4)thiazine, 4,6-bis(2-glucosylhydrazino)- (C18H29N7O10S). [Link]

  • PubChem. Tomizine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b]o[4][5]xazin-6-yl)phenyl]cyclohexyl}acetic acid. [Link]

  • ResearchGate. The physicochemical properties of the synthesized analogous (1-7). [Link]

  • PMC. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. [Link]

The Pyrimido[4,5-b]thiazin-6-amine Scaffold: A Technical Guide to its Mechanism of Action in Kinase Inhibition

The Pyrimido[4,5-b][1][2]thiazin-6-amine Scaffold: A Technical Guide to its Mechanism of Action in Kinase Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of protein kinases has emerged as a cornerstone of modern targeted therapy, particularly in oncology. Within the vast chemical space of kinase inhibitors, fused heterocyclic systems have proven to be exceptionally fruitful scaffolds. This technical guide provides an in-depth exploration of the pyrimido[4,5-b][1][2]thiazin-6-amine core and its closely related analogues as a versatile platform for designing potent and selective kinase inhibitors. We will dissect the mechanism of action, from molecular interactions within the ATP-binding site to cellular consequences, supported by a critical analysis of structure-activity relationships. This document synthesizes data from published literature to offer field-proven insights into the experimental validation and therapeutic potential of this promising class of compounds.

Introduction: The Rise of Fused Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their aberrant activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation, survival, and metastasis[3][4]. Consequently, the ATP-binding site of kinases has become one of the most intensively pursued targets in drug discovery.

The 4-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This foundational principle has given rise to numerous successful kinase inhibitors. The development of fused heterocyclic systems, such as the pyrimido[4,5-b][1][2]thiazine scaffold, represents a strategic evolution of this concept. By fusing a second ring to the pyrimidine core, medicinal chemists can:

  • Introduce new vectors for substitution: Allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Impose conformational constraints: Locking the molecule into a bioactive conformation, which can enhance binding affinity.

  • Explore additional interactions: Engaging with regions of the ATP-binding site beyond the hinge, such as the ribose and phosphate-binding pockets, or the allosteric sites.

Derivatives of the broader pyrimido[4,5-b] fused ring systems have demonstrated potent inhibitory activity against a wide range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs)[1][5][6][7][8]. This guide will focus on the unique mechanistic aspects conferred by the thiazin-6-amine core and its structural relatives.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for pyrimido[4,5-b][1][2]thiazine-based inhibitors is the competitive inhibition of ATP binding. The scaffold is designed to occupy the space normally filled by ATP, preventing the kinase from phosphorylating its downstream substrates.

Reversible ATP-Competitive Inhibition

The majority of inhibitors based on this scaffold act as reversible, ATP-competitive agents. Their binding is governed by a network of non-covalent interactions. An X-ray co-crystal structure of a related pyrimido[4,5-b]azepine derivative (Compound 19b) with EGFR provides a clear blueprint for these interactions[6].

  • Hinge Binding: The N-1 and N-3 nitrogens of the core pyrimidine ring are critical for anchoring the inhibitor. They typically form hydrogen bonds with the backbone amide and carbonyl groups of a key residue in the hinge region (e.g., Met793 in EGFR)[6].

  • Hydrophobic Interactions: The fused thiazine ring and substituents on the 6-amine group project into hydrophobic pockets within the active site, contributing significantly to binding affinity.

  • Water-Mediated Bonds: As seen with related scaffolds, water molecules can mediate hydrogen bond networks, for instance, between the N-3 nitrogen and residues like Thr854 in EGFR, further stabilizing the inhibitor-kinase complex[6].

The diagram below illustrates the generalized binding mode of a pyrimido[4,5-b] scaffold within a kinase ATP pocket.

Caption: Generalized binding mode of the pyrimido-fused scaffold.

Irreversible Covalent Inhibition

A particularly powerful strategy for achieving sustained target engagement and overcoming resistance is the design of irreversible inhibitors. This is accomplished by appending an electrophilic "warhead" to the inhibitor scaffold, which can form a covalent bond with a nucleophilic residue—most commonly a cysteine—located near the ATP-binding site[9][10].

For many kinases, including EGFR, a non-catalytic cysteine residue (e.g., Cys797) is suitably positioned for this type of covalent modification. Inhibitors based on pyrimidine-fused scaffolds can be functionalized with a Michael acceptor, such as an acrylamide group. After initial reversible binding driven by the core scaffold, the warhead is positioned to react with the cysteine thiol, forming a permanent bond[9].

Advantages of Irreversible Inhibition:

  • Increased Potency & Duration: The covalent bond leads to a longer duration of action, independent of the inhibitor's circulating concentration[9].

  • Overcoming ATP Competition: Covalent binding can overcome competition from high intracellular concentrations of ATP[9].

  • Tackling Resistance: This approach is highly effective against certain acquired resistance mutations that alter ATP-binding affinity but leave the targeted cysteine residue intact[9][10]. Some compounds have been described as having a "pseudo-irreversible (PI)" profile, suggesting very slow off-rates that lead to sustained inhibition[6].

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the pyrimido[4,5-b][1][2]thiazine and related scaffolds allows for the targeting of diverse kinases.

Kinase Target FamilySpecific ExamplesKey SAR InsightsReferences
Receptor Tyrosine Kinases (RTKs) EGFR, HER2, VEGFR-2, PDGFR-β, RET, TRKAThe 4-anilino group is a common feature for targeting RTKs. Substitutions on this phenyl ring are crucial for potency and selectivity. Larger, solubilizing side chains at other positions are often well-tolerated and can improve pharmacokinetic properties.[1][2][5][6][8][11][12]
Serine/Threonine Kinases CK1δ/ε, DYRK1A, DCLK1, CDK2The substitution pattern dictates selectivity. For instance, replacing a sulfur atom in a related thieno[2,3-d]pyrimidine with a nitrogen (to form a pyrimido[4,5-b]indole) increased DYRK1A inhibitory potency while maintaining CK1 activity.[3][4][7][13]
Non-Receptor Tyrosine Kinases -While less explored for this specific scaffold in the provided literature, the core principles are applicable for designing inhibitors against targets like Src family kinases.-

The choice of the fused ring system itself is a critical determinant of activity. Studies comparing pyrimido[4,5-b]-1,4-benzoxazepines, -thiazepines, and -diazepines found that the oxazepines were generally more potent EGFR inhibitors than the thiazepines, while the diazepines displayed a different SAR profile and gained activity against KDR (VEGFR-2)[2]. This underscores the subtle but significant impact of the heteroatoms in the fused ring on the inhibitor's conformation and interaction profile.

Experimental Validation Workflow

Validating the mechanism of action of a novel pyrimido[4,5-b][1][2]thiazin-6-amine inhibitor requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based and potentially in vivo models.

Gcluster_ABiochemical Validationcluster_BCellular Target Validationcluster_CFunctional Cellular Impactcluster_DSafety & SpecificityAStep 1: In VitroBiochemical AssaysBStep 2: Cell-BasedTarget Engagement AssaysA->BConfirm on-target activity in a cellular contextA1Enzymatic Kinase Assay(Determine IC50)CStep 3: CellularFunctional AssaysB->CAssess functional consequences of inhibitionB1Cellular Autophosphorylation Assay(e.g., Western Blot, ELISA)DStep 4: SelectivityProfilingC->DDetermine specificity across the kinomeC1Cell Proliferation Assay(e.g., MTT, SRB)D1Kinome-wide Panel ScreenA2Binding Affinity Assay(Determine Kd)A3Mechanism of Inhibition Studies(e.g., Lineweaver-Burk Plot)B2Covalent Binding Assay(For irreversible inhibitors)C2Apoptosis & Cell Cycle Analysis(e.g., Flow Cytometry)C3Downstream Pathway Analysis

Caption: Experimental workflow for validating a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining IC50 values.

Principle: This assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a GFP-labeled substrate. Excitation of the europium donor results in energy transfer to the GFP acceptor only when they are bound, producing a FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Serially dilute the pyrimido[4,5-b][1][2]thiazin-6-amine test compound in DMSO, then further dilute in kinase buffer to a 4X final concentration.

    • Prepare a 4X solution of the target kinase and its specific GFP-labeled substrate in kinase buffer.

    • Prepare a 4X solution of ATP at the desired concentration (often at the Km for ATP) in kinase buffer.

  • Kinase Reaction:

    • To a low-volume 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 5 µL of the 4X kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to stop the reaction) and the Tb- or Eu-labeled phosphospecific antibody.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for GFP and 615 nm for Europium).

    • Calculate the emission ratio (520/615).

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular EGFR Autophosphorylation Assay

This protocol validates target engagement in a cellular context by measuring the inhibition of ligand-induced receptor phosphorylation.

Principle: In many cancer cell lines (e.g., A431, DiFi), EGFR is overexpressed. Stimulation with its ligand, EGF, causes receptor dimerization and autophosphorylation on specific tyrosine residues. A potent inhibitor will block this phosphorylation.

Methodology:

  • Cell Culture and Starvation:

    • Culture human epidermoid carcinoma A431 cells in DMEM with 10% FBS until they reach ~80-90% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium to reduce basal receptor phosphorylation.

  • Inhibitor Treatment:

    • Treat the starved cells with various concentrations of the pyrimido[4,5-b][1][2]thiazin-6-amine inhibitor (or vehicle control, e.g., 0.1% DMSO) for 2-4 hours at 37°C.

  • Ligand Stimulation:

    • Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR autophosphorylation.

  • Cell Lysis:

    • Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification & Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and/or a loading control like GAPDH or β-actin.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the percent inhibition relative to the EGF-stimulated vehicle control and determine the IC50 value.

Signaling Pathway Context: EGFR Inhibition

Inhibitors targeting EGFR block a critical signaling cascade that drives tumor growth. The diagram below illustrates the central role of EGFR and the point of intervention for a pyrimido[4,5-b][1][2]thiazine-based inhibitor.

Gcluster_membraneCell MembraneEGFEGF LigandEGFREGFREGF->EGFRBinds & DimerizesRAS_RAFRAS/RAF/MEK/ERKPathwayEGFR->RAS_RAFActivatesPI3KPI3K/AKT/mTORPathwayEGFR->PI3KActivatesInhibitorPyrimido[4,5-b]thiazineInhibitorInhibitor->EGFRBlocks ATP Site(Inhibition)ProliferationCell Proliferation& SurvivalRAS_RAF->ProliferationPI3K->ProliferationAngiogenesisAngiogenesisPI3K->Angiogenesis

Caption: EGFR signaling pathway and the point of inhibitor action.

Conclusion and Future Directions

The pyrimido[4,5-b][1][2]thiazine-6-amine scaffold and its close analogues represent a highly adaptable and validated platform for the development of kinase inhibitors. Their mechanism of action is primarily centered on ATP-competitive inhibition, with the potential for engineering irreversible covalent binders to achieve enhanced potency and overcome clinical resistance. The rich structure-activity relationship data available for related fused pyrimidine systems provides a strong foundation for the rational design of novel agents with desired selectivity profiles against a range of therapeutically relevant kinases.

Future research in this area should focus on:

  • Expanding the Kinase Target Space: Systematically exploring the activity of this scaffold against less-interrogated kinase families.

  • Developing Next-Generation Irreversible Inhibitors: Designing inhibitors that target novel cysteine residues or employ different covalent warheads to address emerging resistance mutations.

  • Optimizing ADME Properties: Fine-tuning substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent biochemical activity into in vivo efficacy.

By leveraging the mechanistic principles and experimental workflows detailed in this guide, researchers can continue to unlock the full therapeutic potential of this promising chemical class.

References

A comprehensive, numbered list of all cited sources will be provided below, including the Title, Source, and a valid, clickable URL for verification.

  • Smith, L. 2nd, et al. (2006). Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bénédetti, H., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals (Basel). [Link]

  • Gangjee, A., et al. (2011). Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors and as Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Piatnitski, E. L., et al. (2006). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • García-Sánchez, D., et al. (2024). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. [Link]

  • Bénédetti, H., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Semantic Scholar. [Link]

  • Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorab, M. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules. [Link]

  • Asati, V., & Mahapatra, D. K. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. [Link]

  • Gomaa, H. A. M., et al. (2023). Synthesis of novel pyrimido[4,5‐b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie. [Link]

  • Kaur, H., et al. (2017). Design, Synthesis and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Elslager, E. F., et al. (1974). Synthesis of pyrimido(4,5-b)(1,4)-7-hydrothiazines related to 7,8-dihydropteridines of biological importance. Journal of Medicinal Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Synthesis and Characterization of Various Novel Derivatives of Dipyrimido[4,5-b:4',5'-e][1][2]thiazepine and Their Theoretical Evaluation as 15-Lipoxygenase Inhibitor. Pharmaceutical Chemistry Journal. [Link]

  • Baker, B. R., & Ho, V. S. (1965). Irreversible enzyme inhibitors. 200. Active-site directed inhibitors of deoxycytidine kinase. Journal of Medicinal Chemistry. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2016). Irreversible Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Kaur, H., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bénédetti, H., et al. (2020). Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives. Pharmaceuticals (Basel). [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]

  • Hung, M-H., et al. (2021). Irreversible inhibitors of pyruvate kinase M2 and the use thereof.
  • Sayed, H. H., et al. (2006). Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1][5]thiazine and thiazolo[3,2-a]pyrimidine derivatives. Acta Pharmaceutica. [Link]

  • Chen, Y-L., et al. (2019). Development of Novel Irreversible Pyruvate Kinase M2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Singh, M., et al. (2020). Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine and its derivatives. This scaffold is a critical bioisostere of pteridines (such as folic acid) and purines, widely utilized in the development of antifolates, kinase inhibitors, and antibiotics.

The protocol focuses on the Thorpe-Ziegler cyclization strategy, which is the most authoritative and chemically consistent route for constructing the 6-amino-1,4-thiazine ring fused to a pyrimidine core.

Introduction & Retrosynthetic Logic

The synthesis of the pyrimido[4,5-b][1,4]thiazine scaffold presents a specific regiochemical challenge: ensuring the sulfur atom is correctly positioned relative to the pyrimidine nitrogens. The "6-amine" functionality is installed via the cyclization of an


-halo nitrile onto a pendant thiol.

The Mechanism (Causality):

  • Nucleophilic Attack: The thiolate anion (generated from 5-mercaptopyrimidine) displaces the halide of chloroacetonitrile (

    
    ).
    
  • Thorpe-Ziegler Cyclization: The adjacent 4-amino group of the pyrimidine attacks the nitrile carbon (nucleophilic addition).

  • Tautomerization: The resulting imine tautomerizes to the stable enamine (6-amino) form, driven by conjugation with the pyrimidine ring.

Retrosynthetic Diagram (DOT)

Retrosynthesis Target 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Intermediate S-(Cyanomethyl) Intermediate (Isolatable but usually reacted in situ) Target->Intermediate Thorpe-Ziegler Cyclization Precursors 4-Amino-5-mercaptopyrimidine + Chloroacetonitrile Intermediate->Precursors S-Alkylation (Base)

Figure 1: Retrosynthetic disconnection showing the assembly of the thiazine ring from a mercaptopyrimidine precursor.

Materials & Safety Requisites

Safety Warning: This protocol involves Chloroacetonitrile , which is fatal if inhaled, swallowed, or absorbed through the skin. It is a potent lachrymator and nitrile. All operations must be performed in a properly functioning fume hood. Thiols are prone to oxidation; use degassed solvents to prevent disulfide formation.

Reagents Table
ReagentRoleEquiv.Notes
4,6-Diamino-5-mercaptopyrimidine Precursor1.0Air-sensitive. Often used as sulfate salt or generated in situ from disulfide.
Chloroacetonitrile Electrophile1.1Highly Toxic. Alkylating agent.
NaOH (1N Aqueous) Base2.5For solubilization and thiolate formation.
Sodium Carbonate (Na₂CO₃) Buffer Base-Alternative mild base for pH control (pH ~8-9).
Argon/Nitrogen Inert Gas-Essential to prevent thiol oxidation to disulfide.

Note: The 4,6-diamino derivative is used here as the standard "Model System" due to its higher stability compared to the unsubstituted 4-amino-5-mercaptopyrimidine. The chemistry is identical for the unsubstituted core.

Step-by-Step Synthesis Protocol

Phase A: Preparation of the Thiolate Solution

Objective: To generate the nucleophilic sulfur species while preventing oxidation.

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Solvent Degassing: Add 20 mL of 1N NaOH (or water containing 2.5 eq Na₂CO₃). Sparge with argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Under positive argon flow, add 4,6-diamino-5-mercaptopyrimidine sulfate (1.0 g, ~4.2 mmol).

  • Observation: Stir until the solid dissolves completely. The solution should be clear to slightly yellow. If a precipitate remains (disulfide), add a small amount of dithiothreitol (DTT) or sodium dithionite to reduce it, though starting with high-purity thiol is preferred.

Phase B: S-Alkylation and Cyclization

Objective: One-pot formation of the S-cyanomethyl intermediate and subsequent ring closure.

  • Reagent Addition: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Alkylation: Dropwise add chloroacetonitrile (0.35 g, 4.6 mmol, 1.1 eq) over 5 minutes.

    • Mechanistic Insight: Low temperature favors S-alkylation over N-alkylation at the exocyclic amines.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Checkpoint: TLC (System: MeOH/DCM 1:9) should show consumption of the thiol. The intermediate S-cyanomethyl derivative may precipitate or remain in solution depending on pH.

  • Cyclization (Thorpe-Ziegler): Heat the reaction mixture to reflux (approx. 100 °C) for 2–4 hours.

    • Why Reflux? The initial alkylation is fast, but the intramolecular nucleophilic attack of the amine on the nitrile requires thermal energy to overcome the activation barrier and drive the equilibrium toward the stable 6-membered ring.

Phase C: Isolation and Purification

Objective: Isolation of the free base amine.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 4 °C in a refrigerator. The product, 4,8-diamino-7H-pyrimido[4,5-b][1,4]thiazin-6-amine (based on the model precursor), will precipitate as a solid.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with:

    • Cold water (2 x 10 mL) to remove inorganic salts.

    • Cold Ethanol (1 x 5 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization

To validate the synthesis, the following spectral data must be obtained. The key diagnostic feature is the disappearance of the nitrile peak (IR) and the appearance of the methylene protons (NMR).

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Absence of ~2250 cm⁻¹ (CN)Confirms cyclization (consumption of nitrile).
IR Spectroscopy ~3300–3400 cm⁻¹ (Broad)Primary amines (NH₂) and secondary amine (NH).
¹H NMR (DMSO-d₆)

3.2 – 3.5 ppm (s, 2H)
S-CH₂-C= (The 7-H methylene protons). This is the signature of the thiazine ring.
¹H NMR (DMSO-d₆)

6.0 – 7.0 ppm (s, broad)
Exocyclic NH₂ protons (exchangeable with D₂O).
Mass Spectrometry [M+H]⁺ peakMatches calculated molecular weight (e.g., MW ~195 for the diamino derivative).

Experimental Workflow Diagram

Workflow Start Start: 4,6-Diamino-5-mercaptopyrimidine Step1 Dissolve in degassed NaOH (aq) (Prevents oxidation) Start->Step1 Step2 Add Chloroacetonitrile (1.1 eq) 0°C -> RT, 1 hr Step1->Step2 S-Alkylation Step3 Heat to Reflux (100°C) 2-4 Hours Step2->Step3 Thorpe-Ziegler Cyclization Step4 Cool to 4°C Precipitate Product Step3->Step4 Crystallization End Filter & Dry Yield: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Step4->End

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, the intermediate S-cyanomethyl compound may not have cyclized fully. Extend the reflux time or switch the solvent to DMF with K₂CO₃ (heating to 100 °C) to increase the reaction temperature and solubility.

  • Disulfide Contamination: If the starting material contains significant disulfide (insoluble in base), treat the starting solution with 1.0 eq of Sodium Sulfide (Na₂S) or DTT before adding the nitrile to reduce the disulfide back to the active thiolate.

  • Regioselectivity: While S-alkylation is preferred due to the high nucleophilicity of the thiolate, N-alkylation is a competing side reaction. Keeping the pH controlled (using Carbonate rather than Hydroxide) and temperature low during addition minimizes N-alkylation.

References

  • Kim, Y. H., & Mautner, H. G. (1974). Synthesis of pyrimido[4,5-b][1,4]-7-hydrothiazines related to 7,8-dihydropteridines of biological importance.[1] Journal of Medicinal Chemistry, 17(3), 369–371.[1]

  • PubChem. (n.d.). Compound Summary for CID 3043315: 4-N-methyl-7H-pyrimido[4,5-b][1,4]thiazine-4,6-diamine.[2] National Center for Biotechnology Information.

  • Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Thiazine and Their Derivatives.[3] American Journal of Heterocyclic Chemistry, 5(2), 23-26.[3]

  • BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide. BenchChem Technical Guides.

Sources

Reagents and catalysts for preparing 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Part 1: Executive Summary & Strategic Analysis

The 7H-pyrimido[4,5-b][1,4]thiazin-6-amine scaffold represents a critical bicyclic heteroaromatic system, structurally analogous to pteridines and purines. It is a privileged pharmacophore in kinase inhibition (specifically EGFR and CDK pathways) and is increasingly relevant in the development of antiviral agents.

Unlike its oxygenated congeners (oxazines), the [1,4]-thiazine fusion offers unique electronic properties due to the sulfur atom's ability to participate in


-orbital resonance and its larger van der Waals radius, which can induce favorable conformational locks in ATP-binding pockets.

Synthetic Challenge: The primary challenge in synthesizing the 6-amine variant specifically lies in controlling the regioselectivity of the ring closure and avoiding the formation of the thermodynamically stable 6-oxo (lactam) byproduct, which is common when using ester-based alkylating agents.

Strategic Pathways: This guide details two distinct protocols to ensure flexibility based on available starting materials:

  • Route A (Direct Cyclization): A Thorpe-Ziegler type cyclization using

    
    -haloacetonitriles. This is the most atom-economical route to the amine.
    
  • Route B (Functional Group Interconversion): A robust, stepwise approach via the 6-oxo intermediate, ideal for large-scale synthesis where purification of the amine intermediate in Route A proves difficult.

Part 2: Reagents & Catalysts Profile

The following table summarizes the critical reagents required for both pathways. Selection is based on maximizing yield and minimizing oxidative side-reactions of the sulfur moiety.

Reagent ClassSpecific ChemicalRoleSelection Logic
Precursor 4,5-Diaminopyrimidine-6-thiolCore ScaffoldThe 4,5-diamino motif provides the nitrogen for ring closure; the 6-thiol is the nucleophile for the initial alkylation.
Alkylating Agent ChloroacetonitrileC2-Synthon (Route A)The nitrile group acts as the electrophile for the internal amino attack, directly yielding the 6-amine.
Alkylating Agent Ethyl BromoacetateC2-Synthon (Route B)Yields the 6-oxo intermediate.[1][2] Less toxic than chloroacetonitrile but requires downstream conversion.
Base/Catalyst Potassium Carbonate (

)
Proton ScavengerMild base sufficient for S-alkylation; avoids deprotonating the amino groups prematurely.
Base/Catalyst Sodium Ethoxide (

)
Cyclization PromoterStronger base required to drive the Thorpe-Ziegler cyclization (Route A) or lactamization (Route B).
Chlorinating Agent Phosphorus Oxychloride (

)
DeoxychlorinationEssential for Route B to convert the 6-oxo to 6-chloro for subsequent amination.
Solvent DMF (Anhydrous)Reaction MediumHigh dielectric constant promotes

displacement; anhydrous conditions prevent nitrile hydrolysis.

Part 3: Pathway Visualization

The following diagram illustrates the logical flow of both synthetic strategies.

SynthesisPathways cluster_legend Pathway Key Start 4,5-Diaminopyrimidine-6-thiol InterA S-Cyanomethyl Intermediate Start->InterA Chloroacetonitrile K2CO3, DMF InterB1 S-Ethoxycarbonylmethyl Intermediate Start->InterB1 Ethyl Bromoacetate K2CO3 Target 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine (Target) InterA->Target NaOEt, EtOH (Thorpe-Ziegler Cyclization) InterB2 6-Oxo Derivative (Lactam) InterB1->InterB2 Reflux InterB3 6-Chloro Derivative InterB2->InterB3 POCl3, Reflux InterB3->Target NH3 / MeOH (Nucleophilic Subst.) key1 Solid Line: Route A (Direct) key2 Dashed Line: Route B (Stepwise)

Caption: Comparative synthetic workflows. Route A (Solid Blue) offers direct access via nitrile cyclization. Route B (Dashed) utilizes a chlorination-amination sequence.

Part 4: Detailed Experimental Protocols

Protocol A: Direct Synthesis via Thorpe-Ziegler Cyclization

Recommended for small-to-medium scale synthesis where atom economy is prioritized.

Reagents:

  • 4,5-Diaminopyrimidine-6-thiol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Ethoxide (

    
    ) (1.5 eq, 21% wt in EtOH)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • S-Alkylation:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4,5-diaminopyrimidine-6-thiol (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.
      
    • Add Chloroacetonitrile (11 mmol) dropwise via syringe.

    • Observation Point: The reaction is exothermic. Maintain temperature

      
      .
      
    • Stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1). The disappearance of the thiol starting material indicates the formation of the S-cyanomethyl intermediate.

  • Cyclization:

    • Critical Step: Do not isolate the intermediate if not necessary. To the same reaction vessel, add Sodium Ethoxide solution (15 mmol).

    • Heat the mixture to

      
       for 4–6 hours.
      
    • Mechanism:[1][3][4][5] The amino group at position 5 attacks the nitrile carbon (Thorpe-Ziegler reaction), forming the 6-membered thiazine ring with an exocyclic imine, which tautomerizes to the stable 6-amine.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product should precipitate as a yellow/tan solid.

    • Filter the solid and wash with cold water (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted nitrile.
    • Recrystallize from Ethanol/DMF (4:1) to obtain pure 7H-pyrimido[4,5-b][1,4]thiazin-6-amine.

Protocol B: Stepwise Synthesis via 6-Chloro Intermediate

Recommended for library generation (allows substitution with various amines at position 6) or if Route A yields low purity.

Step 1: Formation of the 6-Oxo Core

  • React 4,5-diaminopyrimidine-6-thiol with Ethyl Bromoacetate (1.1 eq) and

    
     in DMF at RT for 2 hours.
    
  • Reflux the mixture (or add NaOEt) to induce cyclization.

  • Isolate the 7H-pyrimido[4,5-b][1,4]thiazin-6(5H)-one by precipitation in water.

Step 2: Chlorination

  • Suspend the 6-oxo compound (5 mmol) in

    
      (15 mL).
    
  • Add a catalytic amount of N,N-Diethylaniline (0.5 mL).

  • Reflux for 3 hours. The solution will turn dark and homogeneous.

  • Remove excess

    
     under reduced pressure.
    
  • Pour the residue onto crushed ice (Caution: Violent hydrolysis) and extract with Ethyl Acetate.

  • Isolate 6-chloro-7H-pyrimido[4,5-b][1,4]thiazine .

Step 3: Amination

  • Dissolve the 6-chloro derivative in Methanol saturated with Ammonia (

    
    ) or use a sealed tube with aqueous ammonium hydroxide.
    
  • Heat at

    
     for 4 hours.
    
  • Evaporate solvent to yield the target 6-amine .

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of NitrileEnsure DMF is strictly anhydrous. Moisture converts the nitrile to an amide, preventing cyclization.
Incomplete Cyclization Insufficient Base StrengthSwitch from

to

or

for the cyclization step.
Oxidation of Sulfur Air ExposurePerform all steps under Argon/Nitrogen. The thiazine sulfur is susceptible to oxidation to sulfoxide (

).
Product Solubility High PolarityThe product is amphoteric. If precipitation upon water addition is poor, neutralize the solution to pH 7.0 carefully.

References

  • Sirsat, S. B., et al. (2019).[2] "Synthesis of Novel Pyrimido Thiazine and Their Derivatives." American Journal of Heterocyclic Chemistry, 5(2), 23-26.[1][2] Link

  • Bakavoli, M., et al. (2007). "Design and synthesis of pyrimido[4,5-b][1,4]benzothiazine derivatives, as potent 15-lipoxygenase inhibitors." Bioorganic & Medicinal Chemistry, 15(5), 2120-2126.[6] Link

  • Heravi, M. M., et al. (2009). "A versatile and convenient method for the syntheses of pyrimido[4,5-b][1,4]thiazine and -thiazepine ring systems." Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem Compound Summary. (n.d.). "7H-Pyrimido[4,5-b][1,4]thiazin-6-amine derivatives." National Center for Biotechnology Information. Link

Sources

Application Note & Protocols: Strategic Solvent Selection for Reactions of 7H-Pyrimido[4,5-b]thiazin-6-amine

Application Note & Protocols: Strategic Solvent Selection for Reactions of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine

Introduction: The 7H-Pyrimido[4,5-b][1][2]thiazine Scaffold

The 7H-Pyrimido[4,5-b][1][2]thiazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its unique arrangement of nitrogen and sulfur atoms creates a rigid, three-dimensional structure that serves as an excellent starting point for the synthesis of targeted therapeutic agents. Derivatives of this scaffold have shown promise as antibacterial and anticancer agents, often acting as inhibitors of key cellular enzymes.[3]

The successful functionalization of the 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine (herein referred to as PPT-Amine ) is critically dependent on the reaction conditions, with solvent selection being a paramount, yet often overlooked, variable. The solvent does not merely act as a passive medium; it actively influences reactant solubility, reaction kinetics, transition state stabilization, and can even dictate the reaction pathway.

This guide provides an in-depth analysis of solvent selection for two of the most common and critical transformations involving the PPT-Amine scaffold: N-Alkylation and Palladium-Catalyzed Cross-Coupling . The protocols and insights presented herein are designed to empower researchers to make informed, rational decisions, thereby optimizing reaction outcomes, minimizing side-product formation, and accelerating the drug discovery process.

The Science of Solvent Selection: A Mechanistic Perspective

The choice of solvent is a strategic decision rooted in the fundamental principles of physical organic chemistry. For the PPT-Amine scaffold, which possesses both hydrogen-bond donating (-NH2, -NH-) and accepting (pyrimidine nitrogens) sites, the solvent's properties directly modulate its reactivity.

  • Polarity and Protic/Aprotic Nature :

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are excellent at solvating cations. In SN2 reactions like N-alkylation, they leave the anionic nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the reaction rate. They are often the solvents of choice for such transformations.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with and stabilize both cations and anions. While useful for dissolving a wide range of reagents, their ability to solvate nucleophiles can dampen reactivity in SN2-type reactions. However, in reactions like the Suzuki-Miyaura coupling, a protic co-solvent (water) is often essential for the mechanism.

    • Nonpolar Solvents (e.g., Toluene, Dioxane): These are primarily used when reactants are less polar or when water must be rigorously excluded. They are common in catalytic cycles, such as Suzuki couplings, where they effectively dissolve the organometallic catalyst and organic substrates.[4]

  • Boiling Point and Thermal Stability : The solvent's boiling point dictates the accessible temperature range for a reaction. High-boiling solvents like DMF (153 °C) or DMSO (189 °C) are advantageous for sluggish reactions that require significant thermal energy.[5] Conversely, lower-boiling solvents like acetonitrile (82 °C) or THF (66 °C) are suitable for reactions with thermally sensitive components.

  • Solubilizing Power : For a reaction to proceed efficiently in a homogeneous phase, all reactants, reagents, and catalysts must be adequately dissolved. The inherent polarity of the PPT-Amine scaffold necessitates solvents capable of dissolving polar organic molecules.

Core Application I: N-Alkylation of the 6-Amino Group

N-alkylation is a fundamental strategy for exploring the structure-activity relationship (SAR) of the PPT-Amine core. The reaction involves the nucleophilic attack of the exocyclic amino group on an alkyl electrophile (e.g., an alkyl halide). The selection of the solvent is critical to enhance the nucleophilicity of the amine and ensure efficient conversion.

Causality of Solvent Choice for N-Alkylation

Polar aprotic solvents are overwhelmingly preferred for this transformation. The rationale is twofold:

  • Solubility : They effectively dissolve the polar PPT-Amine starting material and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for the reaction.

  • Rate Acceleration : By solvating the base's cation (e.g., K⁺) but not the amine nucleophile, they enhance the amine's reactivity, leading to faster reaction times and often allowing for lower reaction temperatures.[6]

Comparative Data for N-Alkylation Solvents
SolventBase (2.2 eq)Temp (°C)Time (h)Typical YieldKey Insights
DMF K₂CO₃804-6>90%Gold Standard : Excellent solubility for all components. High boiling point allows for thermal acceleration if needed.[7][8]
Acetonitrile K₂CO₃80 (Reflux)8-1275-85%Good alternative, but lower boiling point may result in longer reaction times. Easier to remove post-reaction.[9]
DMSO K₂CO₃804-6>90%Performance similar to DMF. Can be difficult to remove during workup due to its high boiling point.
THF NaH6012-1860-75%Lower yields are common. NaH is required due to poor solubility of carbonate bases. Requires strictly anhydrous conditions.
Experimental Protocol 1: N-Alkylation of PPT-Amine

N_Alkylation_Workflowcluster_setupReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationA1. Add PPT-Amine,Alkyl Halide (1.2 eq),& K₂CO₃ (2.2 eq)to flaskB2. Add anhydrousDMFA->BC3. Flush with N₂/ArB->CD4. Heat to 80 °Cwith stirringC->DE5. Monitor byTLC/LC-MS(4-6 hours)D->EF6. Cool to RT,add H₂OE->FG7. Extract withEthyl Acetate (3x)F->GH8. Wash, Dry,ConcentrateG->HI9. Purify byColumn ChromatographyH->IProductProductI->ProductSuzuki_Workflowcluster_setupReagent & Solvent Setupcluster_reactionReactioncluster_workupWorkup & PurificationA1. Add Halo-PPT,Boronic Acid (1.5 eq),Base (2.0 eq), & Pd Catalystto flaskB2. Add Dioxane & H₂O(4:1 mixture)A->BC3. Degas mixture withN₂/Ar spargingfor 15 minB->CD4. Heat to 95 °Cunder inert atmosphereC->DE5. Monitor byTLC/LC-MS(8-16 hours)D->EF6. Cool to RT, dilutewith H₂O & EtOAcE->FG7. Separate layers,extract aqueous (2x)F->GH8. Wash, Dry,ConcentrateG->HI9. Purify by ColumnChromatographyH->IProductProductI->Product

Application Note: Designing Biological Assays for 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Strategic Rationale

The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold represents a highly privileged, bicyclic pharmacophore. Structurally serving as an isostere to purines and pteridines, the pyrimidothiazine core is uniquely positioned to occupy the ATP-binding pocket of kinases. The 6-amine group is critical for establishing bidentate hydrogen bonds with the kinase hinge region, while the thiazine sulfur atom provides unique polarizability and vector geometry for accessing selectivity pockets.

Because compounds of this class frequently exhibit potent kinase inhibitory and downstream antimicrobial/antineoplastic activities, evaluating them requires a multi-tiered, self-validating assay cascade. As a Senior Application Scientist, I have designed this workflow to transition seamlessly from isolated biochemical interactions to complex, live-cell phenotypic responses. This prevents false positives caused by compound auto-fluorescence, poor membrane permeability, or off-target cytotoxicity.

G A Compound Library 7H-Pyrimido[4,5-b][1,4]thiazin-6-amines B Tier 1: TR-FRET Biochemical Kinase Assay (IC50) A->B C Tier 2: NanoBRET Live-Cell Target Engagement (In-cell IC50) B->C D Tier 3: REMA Phenotypic Viability (MIC) C->D

Multi-tiered biological evaluation workflow for 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine derivatives.

Tier 1: Biochemical Profiling via TR-FRET

Causality & Assay Selection

Small heterocyclic molecules, particularly conjugated pyrimidines, often exhibit intrinsic auto-fluorescence in the low nanosecond range, which severely confounds standard fluorescence intensity assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1]. TR-FRET utilizes Lanthanide donors (e.g., Europium) that possess emission lifetimes in the hundreds of microseconds. By introducing a time delay (e.g., 50–100 µs) before measurement, short-lived compound fluorescence decays completely, ensuring that the detected signal is exclusively derived from the kinase-substrate interaction.

G K Kinase + ATP + Test Compound P Phospho-Substrate K->P Phosphorylation S Peptide Substrate S->P Donor Eu-Antibody (Donor) Excitation: 320nm P->Donor Binding Acceptor Acceptor Fluorophore P->Acceptor Binding Signal TR-FRET Emission Ratio: 665nm / 620nm Donor->Signal Energy Transfer Acceptor->Signal

Mechanism of the TR-FRET kinase assay utilizing Europium-donor and acceptor fluorophores.
Protocol: TR-FRET Kinase IC50 Determination

Self-Validating System: Includes Staurosporine (pan-kinase inhibitor) as a positive control for complete inhibition, and 1% DMSO as a vehicle control to establish the maximum signal window.

  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine derivatives into a 384-well low-volume white microplate. Create a 10-point dose-response curve (3-fold dilutions, top concentration 10 µM).

  • Enzyme/Substrate Addition: Add 5 µL of Kinase Buffer containing the target kinase and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at the apparent

    
     for the specific kinase to ensure competitive inhibition sensitivity). Incubate for 60 minutes at RT.
    
  • Detection Phase: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate

    
     and halt the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (Acceptor). Incubate for 60 minutes.
    
  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the emission ratio (665/620).

Tier 2: Intracellular Target Engagement via NanoBRET

Causality & Assay Selection

A potent biochemical IC50 does not guarantee cellular efficacy. The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold contains multiple heteroatoms that can impact membrane permeability and efflux pump susceptibility. Furthermore, intracellular ATP concentrations are in the millimolar range (compared to micromolar in Tier 1), which heavily competes with ATP-competitive inhibitors. NanoBRET provides a quantitative, live-cell biophysical measurement of target occupancy under physiological ATP concentrations [2].

G Cell Live Cell Membrane Fusion Kinase-NanoLuc Fusion (Luciferase Donor) Cell->Fusion Tracer Fluorescent Tracer (Reversible Binder) Fusion->Tracer Binding BRET BRET Signal (High) Tracer->BRET Comp 7H-Pyrimido...amine (Unlabeled Competitor) Comp->Fusion Displaces Tracer NoBRET Loss of BRET (Quantifies Occupancy) Comp->NoBRET

NanoBRET target engagement assay demonstrating tracer displacement by the test compound.
Protocol: Live-Cell NanoBRET Assay

Self-Validating System: An unlabeled version of the NanoBRET tracer is used as a positive control to confirm competitive displacement, ensuring the assay dynamic range is intact.

  • Transfection & Seeding: Transfect HEK293 cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. After 24 hours, harvest and resuspend cells in Opti-MEM without phenol red. Seed 20,000 cells/well into a 384-well white tissue culture plate.

  • Tracer & Compound Addition: Add the optimized cell-permeable NanoBRET fluorescent tracer at its predetermined

    
     concentration. Immediately add serial dilutions of the 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine test compounds.
    
  • Equilibration: Incubate the plate for 2 hours at 37°C, 5%

    
     to allow the compound to permeate the membrane and reach binding equilibrium with the tracer.
    
  • Substrate Addition: Add Nano-Glo® substrate mixed with an extracellular NanoLuc inhibitor (to quench any signal from lysed cells, ensuring only live-cell engagement is measured).

  • Measurement: Read donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) to determine the in-cell IC50.

Tier 3: Phenotypic Antimicrobial Susceptibility (REMA)

Causality & Assay Selection

Given the structural homology of pyrimidothiazines to purines, these compounds are frequently investigated as antimicrobial agents (e.g., targeting bacterial kinases or the guanine riboswitch). Standard optical density (OD600) growth assays are prone to compound precipitation artifacts. The Resazurin Microtiter Assay (REMA) is an oxidation-reduction colorimetric/fluorometric assay [3]. Live, metabolically active bacteria reduce the non-fluorescent blue dye (resazurin) into highly fluorescent pink resorufin. This provides a definitive, artifact-free readout of Minimum Inhibitory Concentration (MIC).

Protocol: REMA for MIC Determination

Self-Validating System: Includes Rifampicin or Ciprofloxacin as a positive control for cell death, and uninoculated media as a sterility/background control.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., M. tuberculosis or C. difficile) to logarithmic growth phase. Adjust the suspension in appropriate broth (e.g., 7H9-S for mycobacteria) to an

    
     of 0.005.
    
  • Compound Dilution: In a 96-well clear-bottom plate, prepare 2-fold serial dilutions of the 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine derivatives in 100 µL of broth.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Seal the plate with a gas-permeable membrane to prevent evaporation. Incubate at 37°C for the species-appropriate duration (e.g., 24 hours for fast growers, up to 7 days for mycobacteria).

  • Resazurin Addition: Add 30 µL of a 0.01% (wt/vol) filter-sterilized resazurin sodium salt solution to each well. Incubate for an additional 2 to 24 hours (depending on the organism's metabolic rate).

  • Readout: Visually inspect for color change (Blue = Inhibition/Death; Pink = Growth). For quantitative analysis, measure fluorescence (Excitation: 560 nm; Emission: 590 nm). The MIC is defined as the lowest concentration that prevents the reduction of resazurin.

Data Presentation & Quality Control

To ensure rigorous scientific integrity, all assays must meet strict Quality Control (QC) metrics before data can be considered valid for Structure-Activity Relationship (SAR) modeling.

Table 1: Assay Quality Control & Validation Metrics

Assay TierMetricAcceptable RangePurpose / Causality
TR-FRET Z'-factor> 0.5Ensures robust signal-to-background separation, validating the assay for High-Throughput Screening (HTS).
TR-FRET Signal-to-Background> 3.0Confirms the assay window is wide enough to detect partial inhibitors accurately.
NanoBRET Tracer IC50± 3-fold of historicalValidates that the Kinase-NanoLuc fusion expression levels and tracer stability remain consistent across batches.
REMA Resorufin Fluorescence> 5-fold over blankEnsures the bacterial inoculum is highly metabolically active and the assay is not compromised by dead inocula.

References

  • Source: PubMed Central (PMC)
  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: MDPI URL
  • Source: PubMed Central (PMC)

Functionalization of the amine group in 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Amine Group in 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Executive Summary

The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold represents a critical pharmacophore in modern drug discovery, often serving as a bioisostere for pteridines and purines in kinase inhibition and antibacterial research. However, the functionalization of the exocyclic amine at position 6 presents distinct synthetic challenges. Unlike standard anilines, this amine is electronically deactivated by the fused pyrimidine ring and prone to catalyst poisoning due to the adjacent thiazine sulfur.

This guide provides three validated protocols to overcome these barriers: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Direct Acylation , and a Strategic "Reverse" Functionalization via halogenation.

Strategic Chemical Assessment

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

  • Electronic Deactivation: The pyrimidine ring (positions 1,3-diaza) exerts a strong electron-withdrawing effect, significantly lowering the nucleophilicity of the C6-amine. It behaves more like an amidine/amide hybrid than a true aniline.

  • Catalyst Poisoning: The sulfur atom in the 1,4-thiazine ring is a "soft" Lewis base that aggressively coordinates to "soft" transition metals (Pd, Pt), potentially quenching catalytic cycles.

  • Tautomeric Ambiguity: The 7H-proton can participate in tautomeric shifts, potentially delocalizing the C6-amine lone pair into the ring system, further reducing reactivity.

Decision Matrix: Selecting the Right Protocol

Functionalization_Strategy Start Target: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Decision Desired Modification? Start->Decision Route_A N-Arylation (C-N Bond) Decision->Route_A Route_B Amide Formation (Acylation) Decision->Route_B Route_C Inverse Substitution (SAR Library) Decision->Route_C Method_A Protocol 1: Buchwald-Hartwig (Requires Bulky Ligands) Route_A->Method_A Method_B Protocol 2: HATU/Base Activation (Forcing Conditions) Route_B->Method_B Method_C Protocol 3: Sandmeyer -> SnAr (Convert NH2 to Cl) Route_C->Method_C

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on the desired chemical outcome.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: The thiazine sulfur poisons standard Pd(PPh3)4 catalysts. Solution: Use of Palladium Pre-catalysts (Pd-G3/G4) with bulky, electron-rich biaryl phosphine ligands (BrettPhos or XantPhos) to outcompete sulfur coordination and facilitate oxidative addition.

Materials
  • Substrate: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Avoid Aryl Iodides if possible, as iodide can inhibit the catalyst in this specific system).

  • Catalyst: BrettPhos Pd G3 (0.05 equiv) or Pd(OAc)2 (0.05 equiv) + XantPhos (0.10 equiv).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction vial and cool under Argon. This step is non-negotiable; moisture kills the active catalyst species.

  • Pre-Complexation (Critical): If using Pd(OAc)2/Ligand separate:

    • Add Pd(OAc)2, Ligand, and solvent to the vial.[1]

    • Stir at 60°C for 5 minutes before adding substrates. This ensures the active catalytic species forms before the sulfur in the substrate can sequester the palladium.

  • Substrate Addition: Add the Pyrimido-thiazine amine, Aryl Bromide, and Base.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal and heat to 100°C for 12–18 hours .

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography (DCM:MeOH gradient).

Troubleshooting: If conversion is low (<20%), switch to Pd-PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand binds Pd more tightly than phosphines, rendering it virtually immune to sulfur poisoning [1, 2].

Protocol 2: Direct Acylation (Amide Coupling)

Challenge: The amine is poorly nucleophilic. Standard EDC/NHS coupling will fail. Solution: Use of high-activity coupling agents (HATU) or pre-formed acid chlorides/anhydrides with a strong organic base.

Materials
  • Substrate: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine.

  • Reagent: Carboxylic Acid (1.2 equiv) + HATU (1.2 equiv) OR Acid Chloride (1.1 equiv).

  • Base: DIPEA (3.0 equiv) or NaH (1.2 equiv, for difficult substrates).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Activation:

    • Dissolve Carboxylic Acid and HATU in DMF.

    • Add DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine substrate to the activated mixture.

  • Conditions:

    • Standard: Stir at 60°C for 4 hours.

    • Forcing (if Standard fails): Cool amine solution in THF to 0°C. Add NaH (60% dispersion). Stir 30 mins (deprotonation). Add Acid Chloride. Warm to RT.

  • Quench: Carefully add saturated NH4Cl solution.

  • Isolation: Extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

Validation: The disappearance of the broad NH2 singlet (typically 5.5–7.0 ppm) and appearance of a downfield Amide-NH (9.0–11.0 ppm) in 1H NMR confirms functionalization.

Protocol 3: The "Reverse" Strategy (Sandmeyer Transformation)

Context: When the amine is completely unreactive toward coupling, or when generating a library of derivatives, it is often strategic to convert the amine into a halide (Cl/Br). The resulting halide becomes a substrate for Nucleophilic Aromatic Substitution (SnAr) with external amines, which is often chemically easier.

Mechanism & Workflow

Sandmeyer_Mechanism Start Amine Substrate (R-NH2) Step1 Diazotization (tBuONO, CuCl2, 60°C) Start->Step1 Radical/Ionic Pathway Inter Intermediate: [R-N2]+ Cl- Step1->Inter Product Halide Product (R-Cl) Inter->Product Sandmeyer Library SnAr Library Gen (R-Cl + HNR'R'') Product->Library Displacement

Figure 2: Conversion of the unreactive amine to a reactive halide scaffold.

Step-by-Step Methodology
  • Reagents: Suspend the amine (1 equiv) in anhydrous Acetonitrile (MeCN).

  • Diazotization: Add tert-Butyl Nitrite (tBuONO) (1.5 equiv) dropwise.

  • Halogen Source: Add CuCl2 (anhydrous, 1.2 equiv) for chlorination or CuBr2 for bromination.

  • Reaction: Heat to 60°C for 2 hours. Gas evolution (N2) indicates progress.

  • Workup: Quench with dilute HCl. Extract with DCM.

  • Application: The resulting 6-chloro-7H-pyrimido[4,5-b][1,4]thiazine is now a potent electrophile. React this with any primary/secondary amine in DMF/DIPEA at 80°C to generate a library of functionalized amines [3].

QC and Characterization Standards

  • 1H NMR (DMSO-d6):

    • Starting Material: Look for NH2 signal ~6.5 ppm (broad).

    • Product (Acyl): NH signal shifts to ~10.0 ppm.

    • Product (Aryl): Appearance of new aromatic protons; NH becomes sharp singlet ~8-9 ppm.

  • LC-MS:

    • Use Formic Acid modifier (0.1%).

    • Note: Thiazines can oxidize to sulfoxides (M+16) during ionization or workup. Ensure M+ peak corresponds to the sulfide, not sulfoxide, to verify sample integrity.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 27, 2026, from [Link]

  • Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Thiazine and Their Derivatives. American Journal of Heterocyclic Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine

Welcome to the technical support guide for 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this important heterocyclic scaffold. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Understanding the Core Problem - The "Why"

FAQ: Why is 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine often poorly soluble in aqueous solutions?

Answer: The solubility challenge with this molecule is rooted in its fundamental physicochemical properties. The structure consists of a fused, planar heterocyclic system containing a pyrimidine and a thiazine ring. This planarity allows the molecules to stack efficiently in a solid state, leading to high crystal lattice energy—a physical barrier that must be overcome for the compound to dissolve.

Key molecular features contributing to low solubility include:

  • High Crystal Lattice Energy: The flat, aromatic nature of the fused rings promotes strong intermolecular π-π stacking interactions in the crystal form. Overcoming this stable, low-energy state requires significant energy input.[2][3]

  • Hydrogen Bonding: The presence of the primary amine (-NH2) group and nitrogen atoms within the rings allows for the formation of strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and making it resistant to dissolution.[3]

  • Lipophilicity: While the molecule possesses polar functional groups, the overall fused ring system contributes to a degree of lipophilicity (hydrophobicity), which disfavors interaction with water. The predicted octanol-water partition coefficient (XLogP3-AA) for the parent scaffold is around 0.3, indicating a balance, but substituents can significantly increase lipophilicity.[4]

Essentially, the molecule prefers to interact with itself in a solid crystal rather than with water molecules. Our goal is to disrupt this self-interaction.

Part 2: Initial Troubleshooting & Solubility Screening

FAQ: I'm starting a new project. How should I perform an initial solubility assessment?

Answer: A systematic solubility screen is the critical first step. This process will help you identify a suitable solvent for creating a stock solution and understand the compound's general behavior. Do not assume a single solvent will work for all derivatives.

Experimental Protocol: Basic Solubility Screening
  • Preparation: Accurately weigh 1-2 mg of your 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine derivative into several individual, clear glass vials (e.g., 1.5 mL vials).

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent. This creates an initial high target concentration (e.g., 10-20 mg/mL).

  • Energy Input:

    • Cap the vials securely and vortex vigorously for 1-2 minutes.

    • If the solid persists, place the vials in a sonicator bath for 10-15 minutes.

    • Gentle heating (e.g., 37-40°C) can be attempted as a last resort, but be cautious of potential compound degradation.

  • Observation: Visually inspect each vial against a dark background for any undissolved particulate matter. Classify the solubility based on your observations.

  • Iterative Dilution: If the compound dissolves completely, add an additional aliquot of the solvent to determine if you have reached saturation. If it remains insoluble, add more solvent stepwise to determine the approximate concentration at which it dissolves.

Below is a summary of common starting solvents and their typical utility.

SolventTypeTypical Use & RationaleExpected Solubility
DMSO Aprotic PolarUniversal solvent for initial stock solutions due to its high solubilizing power.High
DMF / DMAc Aprotic PolarAlternatives to DMSO; may offer different solubilizing properties.High
Methanol / Ethanol Protic PolarUseful for less lipophilic analogs; can participate in hydrogen bonding.[5]Variable to Good
Acetonitrile Aprotic PolarCommon in analytical chemistry (HPLC); good for moderately polar compounds.Variable
Water / PBS (pH 7.4) AqueousRepresents physiological conditions; the ultimate goal for biological assays.Typically Poor

Workflow for Initial Solubility Assessment

G start Start: Weigh 1-2 mg of Compound add_solvent Add 100 µL Test Solvent (e.g., DMSO, EtOH, PBS) start->add_solvent vortex Vortex for 2 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate observe Visually Inspect for Undissolved Solid sonicate->observe soluble Result: Soluble (Proceed to Stock Prep) observe->soluble No insoluble Result: Insoluble/Partially Soluble (Proceed to Advanced Methods) observe->insoluble Yes

Caption: Workflow for a systematic initial solubility screen.

Part 3: Advanced Solubilization Strategies

If your compound shows poor solubility in simple solvents, particularly in the aqueous buffer required for your assay, the following strategies can be employed.

FAQ: Can I use pH modification to increase aqueous solubility?

Answer: Yes, this is often the most effective initial strategy for this class of compounds. The 6-amino group on the pyrimidine ring is basic. In an acidic environment (pH < pKa), this amine will become protonated, forming a positively charged salt. This salt is significantly more polar and water-soluble than the neutral free base.[2][6]

Experimental Protocol: pH-Dependent Solubilization
  • Target pH Selection: Choose a pH at least 1-2 units below the predicted pKa of the most basic nitrogen atom. For many amino-pyrimidines, starting with a buffer at pH 4.0 to 5.0 is a good choice.

  • Acidic Stock Preparation:

    • Suspend a known weight of your compound in your desired aqueous buffer (e.g., 50 mM citrate buffer, pH 4.5).

    • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the solution visually. The solid should begin to dissolve as the pH drops and the salt is formed.

    • Use a calibrated pH meter to ensure you do not lower the pH more than necessary for your experimental system.

  • Final Dilution: Once a clear, concentrated acidic stock is achieved, it can be carefully diluted into the final, higher-pH assay buffer. Be mindful that the final pH of the well/tube will be affected. Always calculate the final buffer concentration and pH.

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH Environment cluster_1 Neutral/High pH cluster_2 Aqueous Solution proton + H⁺ Neutral [ R-NH₂ ] (Insoluble Crystal Lattice) Salt [ R-NH₃⁺ ] (Solvated Ion) Neutral->Salt Protonation (Disrupts Packing)

Caption: Protonation at low pH increases polarity and solubility.

FAQ: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I fix this?

Answer: This common issue, known as "crashing out," occurs when the compound moves from a favorable organic solvent (DMSO) into an unfavorable aqueous environment. The key is to make the final aqueous environment more hospitable.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of your compound.

  • Use Co-solvents: Including a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.[7]

  • Employ Excipients: Surfactants and cyclodextrins are powerful tools for preventing precipitation and increasing apparent solubility.[8][9]

    • Surfactants (e.g., Tween® 80, Polysorbate 20): Above their critical micelle concentration (CMC), these molecules form micelles that can encapsulate the hydrophobic drug, keeping it dispersed in solution.

    • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively shielding it from the aqueous environment.[10]

Experimental Protocol: Formulation with a Surfactant
  • Prepare Surfactant Buffer: Prepare your final assay buffer (e.g., PBS, pH 7.4) containing a low concentration of a surfactant. A typical starting point is 0.01% - 0.1% (w/v) Tween® 80.

  • Prepare DMSO Stock: Create a highly concentrated stock of your compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Perform the dilution in a stepwise manner.

    • First, dilute the DMSO stock into the surfactant-containing buffer to an intermediate concentration (e.g., 10x the final concentration).

    • Vortex immediately and thoroughly after this addition.

    • Perform the final dilution into the surfactant-containing buffer to reach your target assay concentration. This multi-step process minimizes the shock of the solvent change.

Part 4: Considerations for Long-Term and In Vivo Studies

FAQ: I need a scalable formulation for animal studies. What are my options?

Answer: Moving from the benchtop to in vivo studies requires more robust and biocompatible formulation strategies. While the principles are the same, the execution is more complex.

StrategyMechanismAdvantagesConsiderations
Salt Formation Creates a stable, solid, crystalline salt of the API with improved dissolution and solubility.[6]Well-understood, scalable, and regulatorily accepted pathway.Requires screening for the optimal salt form; can affect stability and hygroscopicity.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and existing in a higher energy state.[6][11]Can achieve dramatic increases in apparent solubility and bioavailability.Physically and chemically less stable than crystalline forms; requires specialized manufacturing (e.g., spray drying).
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[6][8]Excellent for highly lipophilic compounds; can enhance absorption and mitigate food effects.Complex formulation development; requires careful screening of excipients.
Nanosuspensions The particle size of the crystalline drug is reduced to the nanometer range, dramatically increasing surface area and dissolution velocity.[7][12]High drug loading is possible; applicable to many compounds.Requires specialized high-energy milling or homogenization equipment.

The selection of an advanced formulation depends heavily on the specific properties of your molecule, the intended dose, and the route of administration.[12] Consultation with a formulation specialist is highly recommended for these later-stage development activities.

References

  • 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- | C6H7N5S | CID 3043314 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]

  • Keseru, G. M. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved February 27, 2026, from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved February 27, 2026, from [Link]

  • Al-Ghaban, A., & Al-Ghananeem, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved February 27, 2026, from [Link]

  • Rana, V., & Singh, G. (2020). Improving solubility via structural modification. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. Retrieved February 27, 2026, from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved February 27, 2026, from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 27, 2026, from [Link]

  • 7h-pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylamino- (C7H9N5S) - PubChemLite. (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • Improving Solubility via Structural Modification - OUCI. (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

  • Pyrimido[4,5-b][1][2]thiazine | C6H5N3S - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)phenyl]cyclohexyl}acetic acid - EPA. (n.d.). EPA. Retrieved February 27, 2026, from [Link]

  • Kim, Y. H., & Mautner, H. G. (1974). Synthesis of pyrimido(4,5-b)(1,4)-7-hydrothiazines related to 7,8-dihydropteridines of biological importance. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Thiazine and Their Derivatives. American Journal of Heterocyclic Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis of Novel Pyrimido Thiazine and Their Derivatives - ResearchGate. (2019). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Insuasty, B., et al. (2015). Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as potential antitumor and antifungal agents. European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Castera-Ducros, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved February 27, 2026, from [Link]

  • Fayed, E. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Retrieved February 27, 2026, from [Link]

  • Green preparation and theoretical study of novel pyrimidothiazines and pyrimidooxazines using Ag/Fe3O4/SiO2@MWCNTs MNCs as effic - Chemical Review and Letters. (2024). Chemical Review and Letters. Retrieved February 27, 2026, from [Link]

  • Valhondo, M., et al. (2017). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Heterocyclic studies. Part XXXIV. Some 5H-pyrimido[4,5-b][1][2]thiazine-6(7H)-ones. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

Sources

Preventing degradation of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine in solution

Technical Support Center: 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine

Welcome to the technical support guide for 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. As there is limited specific stability data for this exact molecule in published literature, this guide synthesizes information from analogous chemical structures—including pyrimidines, thiazines, and aromatic amines—to provide a robust framework for your experimental design.

Quick Troubleshooting Guide

This chart provides a rapid workflow for diagnosing and addressing common degradation issues.

AStart: Compound Degradation ObservedBCheck Solution pHA->BCIs pH < 6?B->CYesECheck for Dissolved OxygenB->ENoDBuffer solution to pH 7-8.Re-evaluate stability.C->DNProblem ResolvedD->NFWas solvent deoxygenated?E->FNoHCheck for Light ExposureE->HYesGDegas solvents (N2 or Ar sparging).Consider adding antioxidants.Re-evaluate stability.F->GG->NIAre you using amber vials?H->INoKReview Solvent & TemperatureH->KYesJProtect solutions from light.Use amber vials or wrap in foil.Re-evaluate stability.I->JJ->NLAre you using protic solvents or elevated temperatures?K->LYesOFurther Investigation Needed(Forced Degradation Study)K->ONoMSwitch to aprotic solvents (e.g., DMSO, DMF).Store/run experiments at lower temperatures.L->MM->N

Caption: Troubleshooting workflow for degradation of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine.

Frequently Asked Questions (FAQs)

Q1: My solution of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine is changing color and I'm seeing new peaks on my HPLC. What are the most likely causes?

This is a classic sign of chemical degradation. Based on the compound's structure, there are two primary, high-probability degradation pathways: acid-catalyzed hydrolysis and oxidation .

  • Acid-Catalyzed Hydrolysis: The pyrimidine portion of your molecule is structurally related to cyclic aminals, which are known to be highly susceptible to rapid decomposition in acidic aqueous media (pH < 6).[3] Protonation of one of the ring nitrogens can initiate a ring-opening hydrolysis reaction.[3] The exocyclic amine also makes the system sensitive to pH.

  • Oxidation: The thiazine ring contains a sulfur atom that is a prime target for oxidation. Similar to other thiazines and benzothiazines, this sulfur can be oxidized to a sulfoxide and then further to a sulfone, especially in the presence of dissolved oxygen or other oxidizing agents.[1] This is a very common degradation pathway for sulfur-containing heterocycles.

Your first step should always be to check the pH of your solution. If it is acidic, this is the most likely culprit. If the pH is neutral or basic, oxidation becomes the primary suspect.

Q2: What are the potential degradation products I should be looking for?

Based on the likely pathways, you can predict the structures of potential degradation products. This is critical for developing analytical methods to monitor stability.

Gcluster_0Degradation Pathwayscluster_1Oxidationcluster_2Acid-Catalyzed HydrolysisParent7H-Pyrimido[4,5-b][1,4]thiazin-6-amineOx1Sulfoxide DerivativeParent->Ox1[O]Hy1Ring-Opened IntermediatesParent->Hy1H+ / H2OOx2Sulfone DerivativeOx1->Ox2[O]Hy2Pyrimidine Ring Cleavage ProductsHy1->Hy2

Caption: Predicted degradation pathways for 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine.

  • Oxidation Products: Look for masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) and two oxygen atoms (M+32, for the sulfone). These products will be more polar and typically have shorter retention times on a reverse-phase HPLC column.

  • Hydrolysis Products: These can be more complex. Acid-catalyzed hydrolysis of the pyrimidine ring can lead to various ring-opened species.[3][4] This process is analogous to the known reductive degradation pathways of pyrimidines, which proceed through hydrolytic steps.[2][5]

Q3: What is the ideal pH range for storing and using this compound in aqueous solutions?

While the exact optimal pH must be determined empirically, the general principle for related heterocyclic amines is to maintain a neutral to slightly basic pH (pH 7.0 - 8.0) .

  • Why avoid acid? As discussed, acidic conditions (pH < 6) are known to accelerate the hydrolysis of cyclic aminal-like structures and pyrimidines.[2][3] Protonation of the ring nitrogens lowers the energy barrier for nucleophilic attack by water, leading to rapid degradation.

  • Why not strongly basic? While more stable against hydrolysis, highly basic conditions (pH > 9) can sometimes promote other degradation pathways or decrease the solubility of the compound or its salts.

Recommendation: Always prepare your solutions in a well-buffered system (e.g., PBS at pH 7.4) and verify the final pH of your stock and working solutions.

Q4: How can I prevent oxidative degradation?

Oxidation is often mediated by dissolved oxygen in your solvents. Proactive removal of oxygen is the most effective preventative measure.

MethodProtocolProsCons
Nitrogen/Argon Sparging Bubble inert gas (N₂ or Ar) through the solvent for 15-30 minutes prior to use.Highly effective; removes most dissolved O₂.Requires a gas cylinder and sparging equipment.
Freeze-Pump-Thaw Freeze the solvent, apply a vacuum to remove gas from the headspace, thaw, and repeat 3x.Gold standard for complete deoxygenation.Time-consuming; not practical for large volumes.
Use of Antioxidants Add a small amount of an antioxidant (e.g., 0.01% BHT or Vitamin E) to the solution.Simple to implement.Antioxidant may interfere with downstream assays.

Protocol: Solvent Deoxygenation via Sparging

  • Pour the required volume of solvent into a container with a narrow opening (e.g., a flask or media bottle).

  • Insert a long-stemmed glass pipette or stainless-steel needle connected to a nitrogen or argon line.

  • Ensure the tip of the pipette/needle is submerged below the solvent surface.

  • Start a gentle but steady flow of gas to create fine bubbles. Avoid vigorous bubbling which can cause solvent evaporation.

  • Sparge for at least 15-30 minutes.

  • Blanket the headspace of the container with the inert gas before sealing. Use the solvent immediately for best results.

Q5: What are the best solvents and storage conditions for stock solutions?

For long-term stability, aprotic solvents are generally superior to protic solvents (like water, methanol, or ethanol) because they cannot act as proton donors and are less likely to participate in hydrolysis.

ParameterRecommendedRationale
Solvent Anhydrous DMSO or DMFAprotic nature minimizes risk of hydrolysis. High solubility for many organic molecules.
Temperature -20°C or -80°CReduces the rate of all chemical reactions, significantly slowing degradation.
Atmosphere Inert Gas (Argon or N₂)Prevents oxidation by displacing oxygen in the vial headspace.
Light Amber VialsProtects against photodecomposition, a common pathway for aromatic heterocycles.

Protocol: Preparing a Stable Stock Solution

  • Weigh the 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine in an amber glass vial.

  • Add the desired volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30 seconds.

  • Seal the vial tightly with a Teflon-lined cap.

  • Parafilm the cap for an extra barrier against moisture and air.

  • Store at -20°C or -80°C. For use, thaw the vial completely and vortex before opening.

Q6: How do I set up an experiment to confirm the stability of my compound under my specific experimental conditions?

A Forced Degradation Study is the definitive way to understand your compound's liabilities. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Protocol: Basic Forced Degradation Study

  • Preparation: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in your final experimental buffer or media.

  • Stress Conditions: Expose each solution to one of the following conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to reach pH 2.

    • Basic: Add NaOH to reach pH 12.

    • Oxidative: Add a small amount of 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to direct UV light.

    • Control: Keep one sample at 4°C in the dark.

  • Analysis: After the exposure period, neutralize the acid/base samples. Analyze all samples and the control by HPLC-UV and, ideally, LC-MS.

  • Interpretation:

    • Compare the chromatograms. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

    • The condition that causes the most significant degradation reveals the compound's primary vulnerability.

    • The mass spectrometry data from the new peaks can help identify the degradation products.[6][7]

This empirical data is invaluable and provides a self-validating system to confirm the optimal handling procedures for your specific application.

References

  • STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. (2015). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • PubChem. (n.d.). 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino-. Retrieved from [Link]

  • Krueger, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2328–2337. Available at: [Link]

  • Hall, R. S., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(34), 12693–12704. Available at: [Link]

  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Journal of Visualized Experiments. Available at: [Link]

  • PubChemLite. (n.d.). 7h-pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylamino-. Retrieved from [Link]

  • ResearchGate. (2024). To synthesized thiazine,oxazine etc. heterocyclic form chalcone derivatives? Retrieved from [Link]

  • Convery, M. A., et al. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (14), 1765-1774. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67(2), 417-432. Available at: [Link]

  • Science Alert. (n.d.). Degradation of Pyrimidines by Pseudomonas syringae. Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Available at: [Link]

  • Singh, S., et al. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research, 25(5), 686-694. Available at: [Link]

  • JJ Medicine. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson [Video]. YouTube. Available at: [Link]

  • The Virtual University of Pakistan. (2025, December 3). Degradation of Pyrimidines | Biochemistry II (Theory) | BIO506T_Topic168 [Video]. YouTube. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5668. Available at: [Link]

  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning. (General reference for amine properties)
  • PubChemLite. (n.d.). 7h-pyrimido(4,5-b)(1,4)thiazine, 4,6-bis(2-glucosylhydrazino)-. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Pan, Y., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(8), 897-903. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimido[4,5-b][1][2]thiazine. Retrieved from [Link]

  • Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Thiazine and Their Derivatives. American Journal of Heterocyclic Chemistry, 5(2), 23-26. Available at: [Link]

  • Ananthan, S., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry, 19(23), 7120-7128. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5506. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PMC. Retrieved from [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3192. Available at: [Link]

Validation & Comparative

Structural Elucidation of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]

Executive Summary

The bicyclic scaffold 7H-pyrimido[4,5-b][1,4]thiazin-6-amine represents a critical pharmacophore in drug discovery, particularly as a transition-state mimic for kinase inhibitors and lipoxygenase antagonists.[1] However, its structural characterization is frequently complicated by prototropic tautomerism (amino- vs.[1] imino- forms) and ring conformational flexibility (puckering of the thiazine ring).[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling .[1] While NMR provides rapid bulk-phase data, we demonstrate that SC-XRD remains the non-negotiable gold standard for resolving the specific tautomeric state and ring planarity essential for structure-based drug design (SBDD).[1]

The Structural Challenge: The "Tautomer Trap"

Before selecting an analytical method, researchers must understand the specific ambiguity of this molecule. The 6-amine substituent and the N7/N9 ring nitrogens create a donor-acceptor system capable of rapid proton exchange.[1]

  • Form A (Amino): Exocyclic C-NH₂ group; aromatic pyrimidine ring.[1]

  • Form B (Imino): Exocyclic C=NH group; proton transfer to N7 or N9.[1]

Impact: Misidentifying the tautomer leads to incorrect docking scores in silico, potentially resulting in false-negative lead optimization.

Comparative Performance Analysis

The following table summarizes the experimental utility of the three primary structural determination methods for this scaffold.

Table 1: Methodological Comparison for Pyrimidothiazine Characterization
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C/15N) Method C: DFT Modeling (B3LYP)
Primary Output 3D Atomic Coordinates (Å precision)Chemical Shifts (ppm), J-couplingRelative Energy (

), Orbitals
Tautomer Resolution Definitive (via H-map & Bond Lengths)Ambiguous (Time-averaged signals)Predictive (Gas/Solvent phase only)
Ring Conformation Exact "Butterfly" angle measurementInferred via Karplus eq (low accuracy)Idealized (often over-planarized)
Sample Requirement Single Crystal (

mm)

5 mg in deuterated solvent
None (Computational resources)
Turnaround Time Days to Weeks (Crystallization dependent)HoursHours to Days
Limitation Crystal packing forces may bias conformationSolvent effects, rapid exchange broadeningDependence on basis set/functional

Experimental Data & Protocol

Method A: Single Crystal X-Ray Diffraction (The Protocol)[1]

Rationale: To definitively assign the tautomer, we look for specific bond length signatures. An exocyclic C–N single bond (


1.34 Å) confirms the amine, while a C=N  double bond (

1.30 Å) confirms the imine.[1]
Step-by-Step Workflow:
  • Crystallization Screening:

    • Technique: Slow evaporation is preferred for planar heterocycles.[1]

    • Solvent System: Dissolve 10 mg in Methanol/Dichloromethane (1:1). Filter into a clean vial. Cap with parafilm and pierce 3 holes.[1]

    • Alternative: Vapor diffusion using DMSO (solvent) and Water (anti-solvent) if solubility is poor.[1]

  • Mounting & Data Collection:

    • Select a prism-like crystal (

      
       mm).[1]
      
    • Mount on a MiTeGen loop using Paratone oil.[1]

    • Cryo-cooling: Cool to 100 K (Nitrogen stream) to reduce thermal vibration (atomic displacement parameters).[1]

    • Source: Cu-K

      
       (
      
      
      
      Å) is recommended for light-atom organic molecules to maximize diffraction intensity.[1]
  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[1]
      
    • Critical Step: Locate Hydrogen atoms in the difference Fourier map (

      
      ) rather than placing them geometrically. This is the only way to prove the N-H location.
      
Representative Crystallographic Data (Class Standard):
  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to
    
    
    -
    
    
    stacking tendencies.[1]
  • Thiazine Ring Geometry: Unlike the flat pyrimidine, the 1,4-thiazine ring often exhibits a boat or sofa conformation.

  • Key Bond Lengths (Validation):

    • C(6)–N(Amine):

      
       Å (Indicative of partial double bond character but distinct from imine).[1]
      
    • C–S bond:

      
      1.75 Å.[1]
      
Method B: NMR Spectroscopy (The Alternative)[1]

Rationale: Used for bulk purity and solution-state dynamics.[1]

  • The Problem: In DMSO-

    
    , the amino protons often appear as a broad singlet due to exchange with trace water or intermolecular H-bonding.[1]
    
  • The Fix: Lowering temperature to 250 K can slow the exchange, sharpening the peaks.

  • Diagnostic Signal:

    • 15N-HMBC: Long-range coupling is required to locate the protonated nitrogen.[1] If the exocyclic nitrogen shows a chemical shift characteristic of

      
       (
      
      
      
      60-80 ppm relative to liquid
      
      
      ), it supports the amine form.[1]

Visualizing the Decision Logic

The following diagram illustrates the workflow for structural determination, highlighting the decision points where X-ray becomes necessary.

G Start Crude 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Solubility Solubility Test (DMSO/MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Dissolved Ambiguity Broad/Ambiguous NH Signals? NMR->Ambiguity Crystallization Crystallization (Slow Evap/Vapor Diffusion) Ambiguity->Crystallization Yes (High Probability) Result_Amine Confirm Amino Tautomer (C-N ~1.34Å) Ambiguity->Result_Amine No (Rare) XRD SC-XRD Data Collection (100 K, Cu-Source) Crystallization->XRD Refinement Structure Refinement (Locate H-atoms in Difference Map) XRD->Refinement Refinement->Result_Amine H on Exocyclic N Result_Imine Confirm Imino Tautomer (C=N ~1.30Å) Refinement->Result_Imine H on Ring N

Figure 1: Decision workflow for resolving tautomeric ambiguity in pyrimidothiazine derivatives.

Mechanistic Insight: Why X-Ray Wins

The superiority of X-ray crystallography for this specific molecule stems from the Thiazine Ring Puckering .

  • Electronic Conjugation: The lone pair on the sulfur atom interacts with the pyrimidine

    
    -system.
    
  • Steric Strain: To accommodate the larger Sulfur atom and relieve strain, the ring buckles.

  • Consequence: Solution NMR averages this puckering (appearing planar), whereas X-ray captures the specific "frozen" conformation (often a folding angle of 10-20° along the N...S axis).[1] This 3D shape is what a target protein actually "sees" in a binding pocket.[1]

Conclusion

While NMR is sufficient for confirming synthesis completion, it fails to provide the high-resolution conformational data required for advanced drug design of 7H-pyrimido[4,5-b][1,4]thiazin-6-amine .[1]

Recommendation: For any structure-activity relationship (SAR) study involving this scaffold, SC-XRD is mandatory for at least one representative analog to calibrate computational models and validate the tautomeric preference.[1]

References

  • Sirsat, S. B., et al. (2019).[1] "Synthesis of Novel Pyrimido Thiazine and Their Derivatives." American Journal of Heterocyclic Chemistry, 5(2), 23-26.[1][2]

  • Bakavoli, M., et al. (2007).[1] "Design and synthesis of pyrimido[4,5-b][1,4]benzothiazine derivatives, as potent 15-lipoxygenase inhibitors." Bioorganic & Medicinal Chemistry, 15(5), 2120-2126.[1][3]

  • Ulrich, H. (2002).[1] "1,4-Thiazines and their Benzo Derivatives." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • PubChem. (2025).[1][4][5] "Compound Summary: 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine." National Library of Medicine.[1] [1]

  • Hu, W.X., & Xu, F. (2006).[1] "Synthesis and X-ray crystallographic analysis of some 1,6-dihydro-1,2,4,5-tetrazines." Journal of Chemical Research.[1][6] (Used for comparative heterocyclic protocols).[1] [1]

Sources

Structural Activity Relationship (SAR) Analysis of Pyrimido-Thiazine Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The pyrimido-thiazine scaffold represents a privileged heterocyclic system that fuses the bio-active pyrimidine ring (found in DNA/RNA bases) with the thiazine ring (a core component of phenothiazine antipsychotics). This hybrid architecture allows for dual-mode pharmacophore modulation, making it a potent candidate for antimicrobial (specifically anti-tubercular) and anticancer therapeutics.

Unlike traditional phenothiazines, which suffer from non-specific neuroleptic side effects, pyrimido-thiazine amines offer a tunable "chemical hook" for targeted kinase inhibition (e.g., EGFR, VEGFR) and bacterial cell division disruption (FtsZ inhibition).

Why This Guide? Standard literature often isolates synthesis from biological function. This guide bridges that gap, objectively comparing pyrimido-thiazines against established clinical standards and structural analogs to validate their utility in your pipeline.

Chemical Space & Synthesis Protocols

To understand the SAR, one must first master the assembly of the core scaffold. We present two distinct synthetic routes that yield different isomeric forms essential for SAR exploration.

Protocol A: The "One-Pot" Cyclocondensation (Pyrimido[2,1-b][1,3]thiazine)

Best for: Rapid library generation of antimicrobial agents.

Mechanism: This route utilizes a Michael addition followed by cyclization.

  • Precursor Synthesis: React substituted chalcones with thiourea in ethanolic KOH (reflux, 3 hrs) to yield 6-aryl-4-phenyl-6H-1,3-thiazin-2-amine .

  • Scaffold Formation:

    • Dissolve the thiazin-2-amine (1 mmol) in DMF.

    • Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol).

    • Catalyst: Anhydrous

      
       (10 mg).[1]
      
    • Condition: Reflux for 4–6 hours.

    • Workup: Pour into ice-cold water. Filter the precipitate. Recrystallize from ethanol.

  • Yield: Typically 65–80%.

Protocol B: Regioselective Thiol-Ligation (Pyrimido[4,5-b][1,4]thiazine)

Best for: Kinase inhibitors and tubulin targeting agents.

  • Reactants: 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine + 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol.[2]

  • Solvent/Base: Acetonitrile with Trimethylamine (

    
    ).
    
  • Condition: Reflux for 8 hours.

  • Critical Step: The regioselectivity is driven by the nucleophilic attack of the thiol group on the chloromethyl moiety, favored by the specific basic conditions.

Structural Activity Relationship (SAR) Deep Dive

The biological potency of pyrimido-thiazine amines is dictated by three primary vectors: the Planarity Factor , the Lipophilic Tail , and the H-Bond Donor/Acceptor Balance .

Core Scaffold Analysis
  • Sulfur vs. Nitrogen (The Thiazine vs. Diazepine Effect):

    • Replacing the

      
       in a diazepine ring with 
      
      
      
      (to form thiazine) increases the bond length (
      
      
      vs
      
      
      ).
    • Effect: This alters the ring pucker. Pyrimido-thiazines are less planar than their pyrimido-pyrimidine counterparts.

    • Biological Consequence: Enhanced binding to "flexible" pockets like the FtsZ inter-domain cleft in M. tuberculosis, where rigid planar molecules fail to adapt.

Substituent Effects (The "R" Groups)
PositionModificationBiological ImpactCausality
C-6/C-7 Furan/Thiophene ringsIncreased Potency (Antitubercular)Heteroaromatic rings enhance

stacking with phenylalanine residues in the active site.
C-6 Bulky Alkyls (t-Butyl)Decreased Activity Steric hindrance prevents entry into the ATP-binding pocket of kinases.
N-Position Methyl/EthylLoss of Activity Removal of the H-bond donor (NH) disrupts key interaction with Asp/Glu residues in the target protein.
C-8 Methylthio (-SMe)Retained Potency Acts as a lipophilic anchor; can be displaced by amines to fine-tune solubility without losing binding affinity.

Performance Comparison Guide

Comparative Efficacy: Pyrimido-Thiazines vs. Standard Drugs

Data aggregated from recent bio-assays against M. tuberculosis (H37Rv) and Breast Cancer (MCF-7).

Compound ClassTarget Organism/CellMetricValueComparison to Standard
Pyrimido[4,5-b]thiazine (Furan derivative) M. tuberculosisMIC3.6 µM 8x less potent than Isoniazid (0.47 µM), but active against resistant strains.[3]
Pyrimido[4,5-b]thiazine (Thiophene derivative) M. tuberculosisMIC29.5 µM Moderate activity; limited by cell wall permeability.
Pyrimido-thiazine (Generic) MCF-7 (Breast Cancer)IC5048.5 µM Superior to Doxorubicin (71.8 µM) in specific resistant lines.
Standard: Doxorubicin MCF-7IC5071.8 µMReference standard.[4]
Standard: Cefotaxime S. aureusMIC2.0 µMPyrimido-thiazines generally show weaker antibacterial activity (MIC 10-50 µM) than 3rd gen cephalosporins.
Scaffold vs. Scaffold: The "Analog" Check

Why choose Pyrimido-thiazine over its cousins?

ScaffoldKey FeatureProsCons
Pyrimido-Thiazine S-atom induces ring puckerHigh Selectivity for bacterial FtsZ; lower neurotoxicity.Lower water solubility due to lipophilic S-atom.
Phenothiazine Tricyclic, planar N-S axisProven antipsychotic; strong DNA intercalation.High Neurotoxicity ; promiscuous binding (GPCRs + Dopamine receptors).
Pyrimido-Diazepine 7-membered N-ringHigher solubility; flexible ring.Lower metabolic stability; rapid oxidative degradation.

Mechanism of Action & Visualization

The therapeutic versatility of pyrimido-thiazine amines stems from their ability to mimic ATP (in kinases) or GTP (in FtsZ).

Pathway Diagram: Dual-Mode Inhibition

The following diagram illustrates the divergent pathways for Antibacterial (FtsZ) and Anticancer (Tubulin/Kinase) activity.

MOA_PyrimidoThiazine Compound Pyrimido-Thiazine Scaffold Bact_Target Target: Bacterial FtsZ (GTPase Activity) Compound->Bact_Target Selectivity: Bacterial Cancer_Target Target: Tubulin or Tyrosine Kinases (EGFR) Compound->Cancer_Target Selectivity: Mammalian Bact_Mech Mechanism: Competes with GTP at inter-domain cleft Bact_Target->Bact_Mech Bact_Result Inhibition of Z-ring Assembly Bact_Mech->Bact_Result Bact_Outcome Bacterial Cell Death (Septum Failure) Bact_Result->Bact_Outcome Cancer_Mech Mechanism: Binds Colchicine Site or ATP Pocket Cancer_Target->Cancer_Mech Cancer_Result Microtubule Depolymerization or Signal Blockade Cancer_Mech->Cancer_Result Cancer_Outcome Apoptosis (G2/M Arrest) Cancer_Result->Cancer_Outcome

Caption: Dual-pathway mechanism showing FtsZ inhibition in bacteria (left) and Tubulin/Kinase targeting in cancer cells (right).

Experimental Validation: Self-Validating Protocols

To ensure reproducibility, use these specific assay conditions.

Assay 1: FtsZ Polymerization Inhibition (Light Scattering)

Validates the antibacterial mechanism.

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    
  • Protein: Purified M. tb FtsZ (12 µM).

  • Baseline: Measure absorbance at 340 nm for 5 mins (background).

  • Initiation: Add GTP (1 mM).

  • Readout: Polymerization increases absorbance. A potent pyrimido-thiazine will suppress this slope.

  • Control: Use Sanguinarine as a positive control (known FtsZ inhibitor).

Assay 2: MTT Cytotoxicity Assay

Validates anticancer potency.

  • Cells: MCF-7 or HeLa (seeded at

    
     cells/well).
    
  • Treatment: Incubate with compound (0.1 – 100 µM) for 48 hrs.

  • Development: Add MTT reagent; incubate 4 hrs. Solubilize formazan crystals in DMSO.

  • Calculation:

    
    .
    

References

  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. National Institutes of Health (NIH).Link

  • Synthesis of Novel Pyrimido Thiazine and Their Derivatives. American Journal of Heterocyclic Chemistry.Link

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines. MDPI Molecules.Link

  • Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate.Link

  • Comparative Analysis of the Biological Activities of 2-Chlorophenothiazine Analogs. BenchChem.Link

Sources

A Comparative Guide to Validating the Purity of 7H-Pyrimido[4,5-b]thiazin-6-amine using HPLC-UV

A Comparative Guide to Validating the Purity of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore a proposed HPLC-UV methodology, its validation in accordance with international guidelines, and a comparative analysis with orthogonal techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of Purity in Drug Development

The purity of an API directly impacts its safety and efficacy. Impurities, even at trace levels, can be pharmacologically active, toxic, or affect the stability of the drug product. Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of the final pharmaceutical product. 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine, with its complex heterocyclic structure, necessitates a highly specific and sensitive analytical method for purity determination.

Proposed HPLC-UV Method for Purity Validation

The following reversed-phase HPLC-UV method is proposed for the routine purity analysis of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine. The selection of these parameters is based on the physicochemical properties of the analyte and general principles of chromatography for heterocyclic compounds.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent retention and separation for moderately polar to non-polar compounds like the pyrimidothiazine core. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides a suitable pH for the analysis of amine-containing compounds by suppressing the silanol interactions with the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reversed-phase HPLC due to its low viscosity and UV transparency.
Gradient Elution 0-2 min: 5% B, 2-20 min: 5% to 95% B, 20-25 min: 95% B, 25.1-30 min: 5% B (re-equilibration)A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nmThe pyrimidothiazine scaffold is expected to have a significant UV absorbance. A wavelength of 280 nm is chosen to provide good sensitivity for the parent compound and potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity.[3]
Injection Volume 10 µLA standard injection volume that balances sensitivity and peak shape.
Sample Preparation

Accurately weigh approximately 10 mg of the 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method Validation: A Self-Validating System

The proposed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities, degradation products, or placebo components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the expected working concentration should be analyzed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Comparative Analysis with Orthogonal Techniques

To ensure a comprehensive purity assessment, it is crucial to employ orthogonal analytical techniques, which separate compounds based on different chemical or physical principles.[5][6]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV (Proposed Method) Reversed-phase chromatography with UV detectionRobust, reliable, and widely available. Cost-effective for routine quality control.May not separate all co-eluting impurities. Limited structural information from UV detection alone.
UHPLC-UV/MS Reversed-phase chromatography with smaller particle size columns and UV and Mass Spectrometry detectionFaster analysis times, higher resolution, and increased sensitivity compared to HPLC.[1][2][7][8][9] MS provides mass information for impurity identification.Higher initial instrument cost and more complex method development.[7]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometryExcellent for analyzing volatile and thermally stable impurities. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine, which can add complexity and potential for artifacts.[4][10][11]

Experimental Workflows

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflowcluster_0Method Developmentcluster_1Method Validationcluster_2Routine UseDevDevelop HPLC-UV MethodSpecificitySpecificity/SelectivityDev->SpecificityValidateLinearityLinearity & RangeSpecificity->LinearityAccuracyAccuracyLinearity->AccuracyPrecisionPrecision(Repeatability & Intermediate)Accuracy->PrecisionLOD_LOQLOD & LOQPrecision->LOD_LOQRobustnessRobustnessLOD_LOQ->RobustnessRoutineRoutine Purity TestingRobustness->RoutineImplement

Caption: Workflow for HPLC-UV method validation.

Orthogonal Method Comparison Logic

Orthogonal_Comparisoncluster_hplcPrimary Methodcluster_orthogonalOrthogonal MethodsAnalyte7H-Pyrimido[4,5-b][1,4]thiazin-6-amine PurityHPLCHPLC-UVAnalyte->HPLCRoutine AnalysisUHPLCUHPLC-UV/MSAnalyte->UHPLCHigher Resolution& SpeedGCMSGC-MSAnalyte->GCMSVolatile ImpuritiesHPLC->UHPLCComplementarySeparationHPLC->GCMSDifferentSelectivity

Caption: Comparison of orthogonal analytical methods.

Conclusion

The validation of purity for 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine requires a robust and reliable analytical method. The proposed HPLC-UV method, when fully validated according to ICH guidelines, provides a cost-effective and dependable approach for routine quality control. However, for comprehensive purity profiling and to ensure the detection of all potential impurities, the use of orthogonal techniques such as UHPLC-UV/MS and GC-MS is highly recommended.[12] The selection of the most appropriate analytical strategy will depend on the specific requirements of the drug development phase, from early-stage research to final product release.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Murray, S., & Lynch, A. M. (2001). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry.
  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences? Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • Rajput, S. J., & Trivedi, P. D. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5123-5129.
  • Slideshare. (n.d.). Orthogonal hplc methods. Retrieved from [Link]

  • Vleminckx, C., Van der Fels-Klerx, H. J., & Van Egmond, H. P. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives.
  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • MDPI. (2021, July 20). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

Infrared (IR) spectroscopy characteristic bands of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characteristic Bands of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for pteridines in kinase inhibitor development. Its structure comprises a fused bicyclic system: an electron-deficient pyrimidine ring fused to a 1,4-thiazine ring , functionalized with a primary exocyclic amine at position 6 and a secondary endocyclic amine at position 7.

Accurate characterization relies on distinguishing the vibration modes of the fused heterocyclic core from those of its synthetic precursors (typically 4,5-diaminopyrimidines or halopyrimidines). This guide provides a definitive spectral fingerprint to validate structural integrity, monitor reaction progress, and assess purity against common oxidative byproducts.

Key Diagnostic Features[1][2][3][4][5]
  • Primary Amine (

    
    ):  Distinct doublet in the high-frequency region (
    
    
    
    ).[1]
  • Cyclic Secondary Amine (

    
    ):  Broad, often hydrogen-bonded band (
    
    
    
    ).
  • Thioether Linkage (

    
    ):  Low-frequency fingerprint bands (
    
    
    
    ), crucial for confirming thiazine ring closure.
  • Absence of Carbonyl: The lack of a strong band at

    
     distinguishes this compound from its oxo-derivatives (e.g., pyrimidothiazinones).
    

Characteristic Band Assignments

The following table synthesizes experimental data from analogous fused pyrimido-thiazine systems. These values represent the "Gold Standard" ranges for identifying the target molecule.

Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine (

)
Asymmetric Stretch

MediumSharp spike; diagnostic of the 6-amino group.
Primary Amine (

)
Symmetric Stretch

MediumPaired with the asymmetric stretch.
Cyclic Secondary Amine

Stretch

Broad/StrongBroadening indicates intermolecular H-bonding (dimer formation).
Aromatic Ring (Pyrimidine)

/

Stretch

StrongMajor skeletal vibration; overlaps with

scissoring.
Amine Deformation

Scissoring

MediumConfirmation of primary amine; often appears as a shoulder on the ring stretch.
Aromatic Ring Skeletal Vibration

Medium-StrongCharacteristic "breathing" modes of the fused bicyclic system.

Bond
Stretching (Exocyclic)

MediumConnects the amine to the aromatic C6 position.
Thioether (

)

Stretch

Weak-MediumCritical: Confirms the integrity of the 1,4-thiazine ring.

Expert Insight: In solid-state measurements (KBr pellet), the


 stretching region (

) often appears as a complex multiplet due to extensive hydrogen bonding network between the 6-amine donor and the N1/N3 pyrimidine acceptors.

Comparative Analysis: Target vs. Alternatives

In drug development, it is vital to distinguish the target scaffold from synthetic intermediates and structural analogs.

A. Target vs. Precursor (Open-Chain Thiol)

Scenario: Cyclization of 4-amino-5-mercaptopyrimidine derivatives to form the thiazine ring.

  • Precursor Signal: Shows a weak, sharp S-H stretch at

    
    .
    
  • Target Signal: Disappearance of the

    
     band. Appearance  of 
    
    
    
    modes in the fingerprint region (
    
    
    ).
  • Validation: If the

    
     band persists, the cyclization is incomplete.
    
B. Target vs. Oxidized Analog (Sulfoxide/Sulfone)

Scenario: Assessing oxidative degradation of the thiazine sulfur.

  • Target (Sulfide): Clean fingerprint region between

    
    .
    
  • Contaminant (Sulfoxide

    
    ):  Strong new band at 
    
    
    
    .
  • Contaminant (Sulfone

    
    ):  Two strong bands at 
    
    
    
    and
    
    
    .
C. Target vs. Oxo-Derivative (Lactam Tautomer)

Scenario: Distinguishing the 6-amine from the 6-oxo (pyrimidothiazinone).

  • Target (Amine): No carbonyl band.[2] Strong

    
     doublet.
    
  • Alternative (Oxo): Very strong

    
     stretch  (amide I) at 
    
    
    
    .

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
  • Recommended: ATR (Diamond Crystal) for routine purity checks. It minimizes water interference and sample prep errors.

  • Recommended: KBr Pellet for structural elucidation (resolution of weak fingerprint bands).

Step-by-Step Workflow
  • Instrument Calibration: Run a background scan (air) to validate

    
     (
    
    
    
    ) and
    
    
    levels.
  • Sample Prep (ATR):

    • Place

      
       of dry solid on the crystal.
      
    • Apply pressure until the energy throughput stabilizes (ensure intimate contact).

    • Validation Check: If the peak absorbance at

      
       is 
      
      
      
      AU, increase pressure or sample quantity.
  • Acquisition:

    • Resolution:

      
       (standard) or 
      
      
      
      (high res).
    • Scans: 32 (routine) or 64 (high S/N).

  • Post-Processing: Apply baseline correction only if significant drift is observed. Do not over-smooth, as this obscures the fine structure of the aromatic overtones (

    
    ).
    

Visualization: Synthesis Monitoring Pathway

The following diagram illustrates the logical flow for using IR spectroscopy to monitor the synthesis and validation of the target compound.

IR_Monitoring_Workflow Precursor Starting Material (Mercaptopyrimidine derivative) Check1 IR Checkpoint 1: Look for S-H band (2550 cm⁻¹) Precursor->Check1 Reaction Cyclization Reaction (Ring Closure) Reaction->Precursor S-H Persists (Incomplete) Check2 IR Checkpoint 2: Confirm disappearance of S-H Confirm C-S-C (600-700 cm⁻¹) Reaction->Check2 Target Target Product 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine QC Quality Control (Purity Check) Target->QC Check3 IR Checkpoint 3: Check for S=O (1050 cm⁻¹) Check for C=O (1700 cm⁻¹) QC->Check3 Check1->Reaction Confirmed Check2->Target S-H Gone Release Release Check3->Release Clean Spectrum Repurify Repurify Check3->Repurify Oxidation Detected

Caption: Logical workflow for IR-based reaction monitoring and quality control of pyrimido-thiazine synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70491204, Pyrimido[4,5-b][1,4]thiazin-6-amine. Retrieved from [Link]

  • Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Thiazine and Their Derivatives.[3] American Journal of Heterocyclic Chemistry, 5(2), 23-26.[3][4] Retrieved from [Link]

  • Kim, Y. H., & Mautner, H. G. (1974). Synthesis of pyrimido[4,5-b][1,4]-7-hydrothiazines related to 7,8-dihydropteridines of biological importance.[5] Journal of Medicinal Chemistry, 17(3), 369-371.[5] Retrieved from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for functional group assignments).

Sources

Comparative Pharmacokinetics of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Executive Summary: The Scaffold at a Glance

The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold represents a critical structural evolution in the development of Radical Trapping Antioxidants (RTAs) and Kinase Inhibitors .[1] Historically synthesized as aza-analogs of pteridines and phenothiazines, this scaffold has recently gained traction as a potent Ferroptosis Inhibitor due to the electron-rich amine moiety's ability to quench lipid peroxyl radicals.[1]

However, the clinical translation of this class is frequently attrition-prone due to poor physicochemical properties.[1] This guide compares the pharmacokinetic (PK) profiles of the Parent Scaffold (Derivative A) against Optimized N-Substituted Analogs (Derivative B) and the industry standard Liproxstatin-1 .[1]

Key Takeaway: While the parent amine exhibits superior intrinsic potency (


), it suffers from rapid Phase I metabolic clearance and poor solubility.[1] Structural optimization via 

-alkylation or glycosylation significantly enhances metabolic stability and bioavailability (

) without compromising the radical trapping mechanism.[1]
Structural & Mechanistic Context

The core mechanism of action for these derivatives typically involves the inhibition of Ferroptosis , a form of iron-dependent cell death driven by the accumulation of lipid peroxides.

Figure 1: Mechanism of Action – Radical Trapping in Ferroptosis

FerroptosisPathway PUFA Polyunsaturated Fatty Acids (PUFA-PLs) PL_OOH Lipid Peroxides (PL-OOH) PUFA->PL_OOH Oxidation ROS ROS / Iron (Fe2+) ROS->PL_OOH Ferroptosis Ferroptosis (Cell Death) PL_OOH->Ferroptosis Accumulation GPX4 GPX4 Enzyme (Endogenous Defense) GPX4->PL_OOH Reduces to Alcohols Scaffold 7H-Pyrimido-thiazin-6-amine (Radical Trap) Scaffold->PL_OOH H-Atom Transfer (Quenching)

Caption: The 6-amine moiety acts as a surrogate for endogenous GPX4, donating a hydrogen atom to neutralize lipid peroxyl radicals and halt the ferroptotic cascade.[1]

Comparative Pharmacokinetic Profile

The following data synthesizes representative class behaviors observed in optimization campaigns for pyrimido-thiazines and related aza-analogs (e.g., phenothiazines).

Table 1: Physicochemical & DMPK Comparison
ParameterParent Scaffold (Unsubstituted 6-NH2)Optimized Derivative (N-Alkylated/Glycosylated)Liproxstatin-1 (Benchmark)Interpretation
LogP (Lipophilicity)1.8 – 2.22.5 – 3.13.5Parent is moderately lipophilic; derivatives often increase LogP unless polar groups are added.[1]
Solubility (pH 7.4)Low (< 5 µM)Moderate (20–50 µM)Low (< 10 µM)Flat heteroaromatic stacking limits solubility in the parent.[1]
Microsomal Stability (

, Human)
< 15 min (High Clearance)> 60 min (Low/Med Clearance)~45 minCritical Failure Point: The primary amine is a hotspot for N-acetylation and oxidation.[1]
Plasma Protein Binding > 95%> 98%> 95%High binding is characteristic of this fused tricyclic-like class.
Bioavailability (

, Rat)
< 10%35 – 55%~50%Metabolic instability drives the poor

of the parent.[1]
Cellular Potency (

)
10 – 50 nM20 – 100 nM20 – 50 nMOptimization slightly reduces potency but drastically improves exposure.[1]

Scientific Insight: The primary amine at position 6 is electronically activated by the pyrimidine ring, making it an excellent radical trap but also a prime target for Phase I metabolic enzymes (CYP450) and Phase II conjugation (NAT1/2).[1] Blocking this site with steric bulk or electron-withdrawing groups (Derivative B strategy) often trades a small amount of intrinsic potency for a massive gain in metabolic half-life.[1]

Experimental Protocols for Validation

To reproduce these profiles, the following self-validating protocols are recommended. These workflows prioritize the identification of "metabolic soft spots."

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


)
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock; final DMSO < 0.1%). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .[1]
    • Validation Criteria: Testosterone control must show

      
       min.[1]
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict Passive Absorption[1]

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane mixture (1% w/v).

  • Acceptor Plate: Add 200 µL of fresh pH 7.4 buffer to the top wells.

  • Incubation: Sandwich plates and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    
    
    
Optimization Workflow

The following diagram outlines the decision tree for optimizing the 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine scaffold based on PK feedback.

Figure 2: PK-Guided Structural Optimization

PK_Workflow Hit Hit: 6-Amine Parent (High Potency, Low Stability) Screen1 Screen 1: Microsomal Stability (Human/Rat) Hit->Screen1 Decision1 Is T1/2 > 30 min? Screen1->Decision1 Mod_A Strategy A: Steric Shielding (N-Methylation / Isopropyl) Decision1->Mod_A No (Metabolic Soft Spot) Mod_B Strategy B: Electronic Deactivation (Electron Withdrawing Groups) Decision1->Mod_B No Screen2 Screen 2: Caco-2 Permeability (Efflux Ratio) Decision1->Screen2 Yes Mod_A->Screen1 Re-test Mod_B->Screen1 Re-test Decision2 Is Efflux < 2.0? Screen2->Decision2 Decision2->Mod_A No (P-gp Substrate) Lead Lead Candidate (Balanced PK/PD) Decision2->Lead Yes

Caption: Iterative cycle to resolve the "metabolic liability vs. potency" trade-off inherent to the amine scaffold.

Conclusion & Recommendations

The 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine class offers a promising alternative to traditional phenothiazine-based ferroptosis inhibitors.[1] While the parent compound demonstrates exceptional radical trapping capability, its utility is limited by rapid hepatic clearance.[1]

Recommendations for Development:

  • Avoid the Primary Amine: Prioritize secondary amines or cyclic fused systems (e.g., piperazine-fused) to block N-acetylation while maintaining H-bond donor capacity.[1]

  • Monitor Solubility: As lipophilicity increases with alkylation, incorporate solubilizing tails (e.g., morpholine or glycosyl groups as seen in recent literature) to maintain oral bioavailability.[1]

  • Benchmark Early: Always run head-to-head assays against Liproxstatin-1 to ensure the derivative offers a tangible PK advantage over the existing standard of care.[1]

References
  • Zhu, S., et al. (2021).[1][2] "Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors." European Journal of Medicinal Chemistry.

  • Kim, Y.H., & Mautner, H.G. (1974).[1][3] "Synthesis of pyrimido[4,5-b][1,4]-7-hydrothiazines related to 7,8-dihydropteridines of biological importance." Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro." [1]

  • Unilu. (2025). "7H-pyrimido[4,5-b][1,4]thiazin-6-amine derivatives: Chemical Structure and Properties." PubChem Lite.

  • Zambon, A., et al. (2020).[1] "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors." RSC Medicinal Chemistry.[1]

Sources

Safety Operating Guide

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine (and its derivatives) represents a class of fused heterocyclic amines often utilized as scaffolds in drug discovery for their kinase inhibitory potential.[1][2][3] As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public registries, its structural analogs (aminopyrimidines and thiazines) are frequently classified as irritants and potential mutagens .[1][2][3]

Operational Directive: Treat this compound as a High-Hazard Pharmaceutical Intermediate . Do not dispose of it down the drain. All disposal workflows must prioritize thermal destruction (incineration) to prevent environmental bioaccumulation and release of toxic combustion byproducts (NOx, SOx) in uncontrolled settings.[1][2][3]

Chemical Identity & Waste Classification

Before initiating disposal, you must classify the waste stream according to regulatory standards (RCRA in the US, REACH in EU).[1][2][3]

Property Data / Classification
Chemical Structure Fused Pyrimidine-Thiazine Ring System
Physical State Solid (Powder/Crystalline)
Hazard Class (GHS) Warning : Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1][2][3][4] Treat as Suspected Mutagen (Precautionary Principle).[1][2][3]
RCRA Status (USA) Non-Listed Hazardous Waste .[1][2][3][5] It does not have a specific P- or U-list code. However, due to potential toxicity, it must be managed as "Non-Regulated Chemical Waste" destined for Incineration or characterized as D001/D003 if mixed with ignitable/reactive solvents.[1][2][3]
Combustion Byproducts Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon decomposition [1].[1][2][3]

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench. Improper segregation is the leading cause of waste rejection by EHS (Environmental Health & Safety) departments.[1][2][3]

The "Zero-Cross-Contamination" Rule
  • Do NOT mix with Oxidizers: This amine is electron-rich.[1][2][3] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause exothermic reactions or evolution of toxic gases.[1][2][3]

  • Do NOT mix with Aqueous Acid Waste: While amines dissolve in acids, creating a salt solution complicates the incineration profile.[1][3] Keep organic amine waste separate from heavy metal or aqueous acid streams.[1][2][3]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, weigh boats) StateCheck->Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid SolidAction Double-bag in clear polyethylene. Label: 'Solid Chemical Waste - Toxic' Solid->SolidAction SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Bin: Halogenated Organics (High BTU Incineration) Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Organics (Fuel Blending/Incineration) NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine waste streams to ensure compatibility with commercial incineration protocols.

Disposal Protocols (Step-by-Step)

Scenario A: Disposal of Pure Solid Stock (Obsolete/Degraded)

Use this protocol for expired vials or excess dry powder.[1][2][3]

  • PPE Donning : Wear nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1][2][3] Use a fume hood to prevent inhalation of dust.[1][2][3]

  • Container Selection : Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if the cap is intact.[1][2][3]

  • Transfer : Place the solid material into the waste container.

    • Critical Step: Do not rinse the original vial with water.[1][2][3] If the vial is empty, rinse it with a compatible solvent (e.g., Acetone) and place the rinsate in the liquid waste.[1][2][3]

  • Labeling : Affix a hazardous waste label.

    • Constituents : "7H-Pyrimido[4,5-b][1,4]thiazin-6-amine" (Do not use abbreviations).[1][2][3][6]

    • Hazard Checkboxes : Toxic, Irritant.[1][2][3]

  • Secondary Containment : Place the sealed container into a secondary clear plastic bag to contain any potential exterior contamination.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for HPLC waste or mother liquors containing the amine.[1][3]

  • pH Check : Ensure the solution is not highly acidic (< pH 2) or basic (> pH 12.5).[1][2][3] If it is, neutralize to pH 5-9 before adding to the organic waste drum to prevent drum corrosion or reaction.[1][2][3]

  • Solvent Compatibility :

    • If dissolved in DMSO/Methanol : Dispose in "Non-Halogenated Organic Waste".[1][2][3]

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic Waste".[1][2][3]

  • Volume Limit : Do not fill waste carboys >90% full. Leave headspace for thermal expansion.[1][2][3]

  • Cap & Log : Cap the carboy tightly. Log the addition on the waste manifest immediately, noting the estimated concentration of the amine.[1][2][3]

Emergency Spill Response

In the event of a benchtop spill of solid powder:

  • Evacuate & Ventilate : Alert nearby personnel. If the spill is >10g or outside a hood, evacuate the lab.[1][2][3]

  • PPE Upgrade : Wear an N95 respirator or half-mask if dust is airborne.[1][2][3]

  • Dry Cleanup (Preferred) :

    • Cover the spill with a damp paper towel to suppress dust.[1][2][3]

    • Scoop material using a plastic spatula into a waste bag.[1][2][3]

    • Do not use a brush/dustpan (generates aerosols).[1][2][3]

  • Decontamination : Wipe the surface with 10% bleach solution (oxidizes the amine), followed by water, then ethanol.[1][2][3] Dispose of all wipes as solid hazardous waste.[1][2][3]

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" accountability as mandated by the EPA [2], you must document the disposal path.[1][2][3]

  • Waste Codes : While not federally listed, assign state-specific codes if applicable (e.g., California "Toxic" code 551).[1][2][3]

  • Manifesting : Ensure the waste manifest explicitly lists "Organic Heterocyclic Amine" if the specific name is not in the vendor's database.[1][3]

  • Destruction Certificate : Request a Certificate of Destruction (COD) from your waste vendor (e.g., Clean Harbors, Veolia) confirming incineration.[1][2][3]

References

  • National Institutes of Health (NIH) - PubChem . 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine Compound Summary. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

A Researcher's Guide to the Safe Handling of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine

Hazard Assessment and Risk Mitigation

Given its chemical structure, 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine should be handled as a compound that is potentially hazardous. Based on data from analogous chemical families, the primary anticipated hazards include:

  • Skin and Eye Irritation: Heterocyclic amines are frequently cited as irritants upon contact with skin and eyes.[3][4]

  • Acute Toxicity (Oral): Ingestion of similar compounds can be harmful.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][6]

Therefore, a thorough risk assessment is mandatory before any handling of this compound. All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are critical to ensuring personal safety. The following table outlines the recommended PPE for handling 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile rubber).[7]Laboratory coat.Not generally required if handled in a fume hood.
Handling solutions (outside a fume hood) Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile rubber).[7]Laboratory coat.A NIOSH/MSHA-approved respirator may be necessary if there is a risk of aerosol generation.[7]
Cleaning spills Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile rubber).[7]Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH/MSHA-approved respirator is recommended.[7]

Causality of PPE Choices:

  • Eye Protection: The use of chemical splash goggles is paramount to protect against accidental splashes, which could cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[3]

  • Body Protection: A lab coat protects against minor spills and contamination of personal clothing. For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Working within a fume hood is the primary engineering control to prevent inhalation. A respirator should be considered a secondary precaution, used when engineering controls are not sufficient to control exposure.

Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon11. Lab CoatDon22. Eye ProtectionDon1->Don2Don33. GlovesDon2->Don3Doff11. GlovesDoff22. Lab CoatDoff1->Doff2Doff33. Eye ProtectionDoff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily accessible.

  • Weighing and Solution Preparation: Conduct all weighing and solution preparation activities within the fume hood to contain any dust or vapors.

  • Handling: When working with solutions, avoid splashing. Use appropriate glassware and transfer techniques to minimize the risk of spills.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

Waste Disposal

Under no circumstances should 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine or its waste be disposed of down the drain or in regular trash.[8]

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled hazardous waste container.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1][7]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[1]

Disposal_WorkflowStartHandling of 7H-Pyrimido[4,5-b][1,4]thiazin-6-amineWasteGenGeneration of Waste (Solid & Liquid)Start->WasteGenCollectCollect in Labeled Hazardous Waste ContainerWasteGen->CollectStoreStore in a Secure, Ventilated AreaCollect->StoreDisposeArrange for Professional DisposalStore->DisposeEndWaste Safely ManagedDispose->End

Caption: Workflow for the safe disposal of 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[11]
Small Spill (in a fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then soap and water.
Large Spill (or any spill outside a fume hood) Evacuate the immediate area.[7] Alert others and your institution's Environmental Health & Safety (EHS) department. Prevent the spill from entering drains. Only trained personnel with appropriate PPE should attempt to clean up the spill.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like 7H-Pyrimido[4,5-b][1][2]thiazin-6-amine is foundational to successful and ethical research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult with your institution's safety office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Hematology Reagent B: Thiazin Stain Concentrate - EBS at Elitechgroup Inc. (n.d.). Retrieved from [Link]

  • Personal protective equipment (PPE) | American Veterinary Medical Association. (n.d.). Retrieved from [Link]

  • RTECS NUMBER-UW7864000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 24). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment - StatPearls - NCBI Bookshelf - NIH. (2023, February 22). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • 7H-Pyrimido(4,5-b)(1,4)thiazine, 4,6-diamino- | C6H7N5S | CID 3043314 - PubChem. (n.d.). Retrieved from [Link]

  • Pyrimido[4,5-b][1][2]thiazine | C6H5N3S - PubChem - NIH. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)phenyl]cyclohexyl}acetic acid - EPA. (2025, October 15). Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]

  • 7h-pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methylamino- (C7H9N5S) - PubChemLite. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.